molecular formula C10H11NO2 B599093 2-(5-Cyclopropylpyridin-2-yl)acetic acid CAS No. 121131-75-7

2-(5-Cyclopropylpyridin-2-yl)acetic acid

Katalognummer: B599093
CAS-Nummer: 121131-75-7
Molekulargewicht: 177.203
InChI-Schlüssel: VOUJQDKBSFYLTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Cyclopropylpyridin-2-yl)acetic acid is a chemical building block of high interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridine ring, a common feature in many active pharmaceutical ingredients, modified with a cyclopropyl group and an acetic acid side chain . The cyclopropyl moiety is known to enhance the lipophilicity and metabolic stability of lead compounds, while the acetic acid functional group provides a handle for further synthetic modification, such as amide bond formation or esterification, to create more complex molecules . As a result, this reagent is primarily used as a key synthetic intermediate in the exploration and development of new therapeutic agents. Researchers can employ it to construct novel compounds for screening against various biological targets. All products are intended for Research Use Only and are not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(5-cyclopropylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUJQDKBSFYLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744576
Record name (5-Cyclopropylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121131-75-7
Record name (5-Cyclopropylpyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Cyclopropylpyridin-2-yl)acetic Acid: Synthesis, Properties, and Application in HIV Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characteristics, and critical role of 2-(5-Cyclopropylpyridin-2-yl)acetic acid as a key pharmaceutical intermediate.

Foreword: The Significance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its place in a multitude of drug candidates. 2-(5-Cyclopropylpyridin-2-yl)acetic acid, a substituted pyridine derivative, has emerged as a crucial intermediate, particularly in the synthesis of advanced antiviral agents. This technical guide provides a comprehensive overview of this compound, from its molecular architecture to its application in the creation of life-saving medicines. Herein, we delve into a plausible and detailed synthetic pathway, its physicochemical properties, and its significant role in the development of HIV integrase inhibitors.

Physicochemical Profile of 2-(5-Cyclopropylpyridin-2-yl)acetic acid

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. These parameters govern its reactivity, solubility, and overall suitability for synthetic transformations and formulation.

PropertyValueSource
CAS Number 121131-75-7[1]
Molecular Formula C10H11NO2Calculated
Molecular Weight 177.20 g/mol Calculated
Appearance Off-white solid (predicted)General observation for similar compounds
Purity ≥95% (typical commercial grade)[1]
Application Pharmaceutical intermediate[1]

Note: Some properties are predicted based on the general characteristics of similar chemical structures, as specific experimental data for this compound is not extensively published.

Strategic Synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid

The synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid can be strategically approached through a multi-step process that leverages common and well-established organic reactions. A robust and logical pathway involves the initial synthesis of a key precursor, 2-chloro-5-cyclopropylpyridine, followed by a malonic ester synthesis route to introduce the acetic acid moiety. This method offers a high degree of control and adaptability.

Synthesis of the Key Intermediate: 2-Chloro-5-cyclopropylpyridine

The initial and critical step is the formation of the cyclopropyl-substituted pyridine ring. While various methods for the synthesis of substituted pyridines exist, a common industrial approach for analogous compounds involves the cyclization of precursors that can be derived from readily available starting materials. For the purpose of this guide, we will consider 2-chloro-5-cyclopropylpyridine as our key starting material, which can be synthesized through established methods in heterocyclic chemistry. The synthesis of similar 2-chloro-5-substituted pyridines often involves multi-step sequences starting from precursors like 3-methylpyridine.[2]

Malonic Ester Synthesis and Final Product Formation

With the 2-chloro-5-cyclopropylpyridine in hand, the acetic acid side chain is introduced via a classic malonic ester synthesis, followed by hydrolysis and decarboxylation. This sequence is a reliable method for converting an alkyl halide into a carboxylic acid with the addition of a methylene group.

Step 1: Synthesis of Diethyl 2-(5-cyclopropylpyridin-2-yl)malonate

  • Rationale: This step involves a nucleophilic aromatic substitution reaction where the enolate of diethyl malonate displaces the chloride on the pyridine ring. The use of a strong base is necessary to deprotonate diethyl malonate, creating a potent nucleophile.

  • Procedure:

    • To a solution of diethyl malonate (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of diethyl malonate.

    • Add a solution of 2-chloro-5-cyclopropylpyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield diethyl 2-(5-cyclopropylpyridin-2-yl)malonate.

Step 2: Hydrolysis and Decarboxylation to 2-(5-Cyclopropylpyridin-2-yl)acetic acid

  • Rationale: The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid under acidic conditions. The resulting malonic acid derivative is thermally unstable and readily undergoes decarboxylation upon heating to yield the final acetic acid product.[3][4]

  • Procedure:

    • Dissolve the diethyl 2-(5-cyclopropylpyridin-2-yl)malonate from the previous step in a mixture of acetic acid and hydrobromic acid (48% aqueous solution).

    • Heat the mixture to reflux (typically 110-120 °C) and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of approximately 4-5.

    • The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.

    • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(5-Cyclopropylpyridin-2-yl)acetic acid.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Malonate Alkylation cluster_reaction2 Step 2: Hydrolysis & Decarboxylation 2_chloro_5_cyclopropylpyridine 2-Chloro-5-cyclopropylpyridine reaction1 NaH, DMF 2_chloro_5_cyclopropylpyridine->reaction1 diethyl_malonate Diethyl Malonate diethyl_malonate->reaction1 intermediate Diethyl 2-(5-cyclopropylpyridin-2-yl)malonate reaction1->intermediate reaction2 HBr, Acetic Acid, Heat intermediate->reaction2 final_product 2-(5-Cyclopropylpyridin-2-yl)acetic acid reaction2->final_product

Synthetic workflow for 2-(5-Cyclopropylpyridin-2-yl)acetic acid.

Applications in Drug Discovery: A Key Intermediate for HIV Integrase Inhibitors

The primary and most significant application of 2-(5-Cyclopropylpyridin-2-yl)acetic acid is its role as a key building block in the synthesis of potent antiviral drugs, specifically HIV integrase inhibitors.[1] HIV integrase is a critical enzyme that the virus uses to insert its genetic material into the DNA of the host cell, a crucial step in its replication cycle. By blocking this enzyme, integrase inhibitors prevent the virus from establishing a chronic infection.

This acetic acid derivative is utilized in the synthesis of complex heterocyclic compounds that are designed to fit into the active site of the HIV integrase enzyme, thereby inhibiting its function. The cyclopropyl and pyridine moieties of the molecule are important for establishing specific interactions with the enzyme, while the acetic acid group provides a reactive handle for further synthetic modifications to build the final drug molecule.

Mechanism of HIV Integrase Inhibition

HIV integrase inhibitors work by binding to the active site of the integrase enzyme, chelating the essential metal ions (typically Mg²⁺) required for its catalytic activity. This prevents the integrase from carrying out the strand transfer reaction, where it cuts the host's DNA and ligates the viral DNA into the gap.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell Nucleus Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase_Complex Integrase + Viral DNA Viral_DNA->Integrase_Complex Nuclear_Import Nuclear Import Integrase_Complex->Nuclear_Import Integration Integration (Strand Transfer) Nuclear_Import->Integration Host_DNA Host DNA Host_DNA->Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus Inhibitor Integrase Inhibitor (Synthesized from 2-(5-Cyclopropylpyridin-2-yl)acetic acid) Inhibitor->Integration BLOCKS

Mechanism of action of HIV integrase inhibitors.

Conclusion and Future Outlook

2-(5-Cyclopropylpyridin-2-yl)acetic acid stands as a testament to the enduring importance of well-designed chemical intermediates in the pharmaceutical industry. Its synthesis, while requiring careful execution, follows logical and scalable chemical principles. The true value of this compound, however, lies in its application as a critical component in the synthesis of advanced HIV integrase inhibitors. As the fight against viral diseases continues to evolve, the demand for such versatile and strategically important building blocks will undoubtedly grow. Further research into optimizing the synthesis of this and related intermediates will be crucial in streamlining the production of next-generation antiviral therapies.

References

  • Google Patents. (n.d.). HIV integrase inhibitors.
  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

  • Google Patents. (n.d.). Capsid inhibitors for the treatment of hiv.
  • European Patent Office. (2025, May 7). ANTIVIRAL COMPOUNDS AND COMPOSITIONS THEREFROM. EP 4548976 A1. [Link]

  • Google Patents. (n.d.). Novel antiviral agents.
  • Google Patents. (n.d.). Antiviral compositions.
  • Google Patents. (n.d.). 5-(n-fused tricyclic aryl tetrahydroisoquinolin-6-yl) pyridin-3- yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication.
  • Google Patents. (n.d.). Process for preparing 2-chloro-5-chloromethylpyridine.
  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved February 10, 2026, from [Link]

  • PLOS Biology. (2015). Structural Basis for Inhibitor-Induced Aggregation of HIV Integrase. PLOS Biology. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates.
  • Google Patents. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine.
  • Stanek, J., & Stanek, W. (2006). Malonates in Cyclocondensation Reactions. Molecules, 11(4), 338-356. [Link]

  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved February 10, 2026, from [Link]

  • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved February 10, 2026, from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved February 10, 2026, from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved February 10, 2026, from [Link]

Sources

Technical Guide: Preclinical Evaluation of 2-(5-Cyclopropylpyridin-2-yl)acetic acid as a Novel Anti-Fibrotic Agent

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract: Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases leading to organ failure and significant mortality. The development of effective anti-fibrotic therapies remains a critical unmet medical need. This guide introduces 2-(5-Cyclopropylpyridin-2-yl)acetic acid , hereafter referred to as CPAA , a novel small molecule candidate for anti-fibrotic therapy. As direct evidence for CPAA in fibrosis is not yet broadly published, this document presents a hypothesis-driven framework for its comprehensive preclinical evaluation. We hypothesize that CPAA functions as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. This guide provides a detailed, step-by-step roadmap for researchers and drug development professionals to validate this mechanism of action, assess cellular activity, and establish in vivo proof-of-concept, adhering to the highest standards of scientific rigor.

Part 1: Scientific Rationale and Hypothesized Mechanism of Action

Fibrotic diseases are driven by the persistent activation of myofibroblasts, which are key effector cells responsible for depositing excessive collagen and other matrix proteins. The TGF-β signaling pathway is arguably the most potent and well-documented driver of myofibroblast differentiation and activation. Upon ligand binding, TGF-β signals through a receptor complex, leading to the phosphorylation of Smad2 and Smad3 (p-Smad2/3) by the TGF-β type I receptor kinase (ALK5). Phosphorylated Smad2/3 then translocates to the nucleus to initiate the transcription of pro-fibrotic genes, including α-Smooth Muscle Actin (ACTA2), Collagen Type I (COL1A1), and Fibronectin (FN1).

Given the prevalence of pyridine-containing scaffolds in modern kinase inhibitors, we postulate that CPAA is an inhibitor of the ALK5 kinase . This inhibition is expected to block the phosphorylation of Smad2/3, thereby preventing myofibroblast activation and the subsequent expression of fibrotic proteins. The proposed mechanism provides a clear, testable hypothesis for evaluating the anti-fibrotic potential of CPAA.

TGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 Ligand TGFBR2 TGF-β RII TGFB->TGFBR2 Binds TGFBR1 TGF-β RI (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex Transcription Transcription of Pro-Fibrotic Genes (COL1A1, ACTA2, FN1) SmadComplex->Transcription Translocates & Initiates CPAA CPAA (Hypothesized) CPAA->TGFBR1 Inhibits

Figure 1: Hypothesized Mechanism of Action. CPAA is proposed to inhibit the ALK5 kinase, blocking Smad2/3 phosphorylation and subsequent pro-fibrotic gene transcription.

Part 2: Phase I - In Vitro Validation of Target Engagement and Cellular Activity

The initial phase of evaluation focuses on confirming direct target engagement and assessing the compound's effect on fibrotic processes in a controlled cellular environment.

Biochemical Assay: ALK5 Kinase Inhibition

The first critical step is to determine if CPAA directly inhibits the enzymatic activity of the ALK5 kinase. This provides a quantitative measure of the compound's potency.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of CPAA against the ALK5 kinase.

  • Materials: Recombinant human ALK5 kinase, Eu-anti-tag antibody, Alexa Fluor™ conjugate tracer, test compound (CPAA), and a positive control inhibitor (e.g., SB431542).

  • Procedure:

    • Prepare a serial dilution of CPAA (e.g., from 100 µM to 1 nM) in the assay buffer.

    • In a 384-well plate, add the ALK5 enzyme, the europium-labeled antibody, and the CPAA dilutions.

    • Incubate for 60 minutes at room temperature to allow compound binding.

    • Add the Alexa Fluor™ tracer and incubate for another 60 minutes.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the compound. Plot the signal against the log of CPAA concentration and fit a dose-response curve to calculate the IC50 value.

Cellular Assay: Target Engagement in Human Lung Fibroblasts (HLFs)

Next, we must confirm that CPAA can penetrate the cell membrane and inhibit the TGF-β pathway in a relevant cell type.

Experimental Protocol: Western Blot for Phospho-Smad2 (p-Smad2)

  • Objective: To measure the inhibition of TGF-β1-induced Smad2 phosphorylation by CPAA.

  • Cell Culture: Culture primary Human Lung Fibroblasts (HLFs) in growth medium. Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.

  • Procedure:

    • Pre-treat the serum-starved HLFs with various concentrations of CPAA (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

    • Stimulate the cells with 5 ng/mL of recombinant human TGF-β1 for 30 minutes.

    • Immediately lyse the cells and collect protein lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-Smad2 and total Smad2 (as a loading control).

    • Use a secondary antibody conjugated to HRP and visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry. Express p-Smad2 levels as a ratio to total Smad2.

Cellular Assay: Anti-Fibrotic Activity (Phenotypic Endpoints)

The final in vitro step is to assess whether target engagement translates into a functional anti-fibrotic effect by measuring the expression of key fibrotic markers.

Experimental Protocol: qPCR and Immunofluorescence for α-SMA and Collagen I

  • Objective: To determine if CPAA reduces the expression of myofibroblast markers α-SMA (ACTA2) and Collagen I (COL1A1).

  • Cell Culture & Treatment:

    • Seed HLFs on appropriate plates (6-well for qPCR, chamber slides for imaging).

    • Serum-starve the cells for 24 hours.

    • Pre-treat with CPAA or vehicle for 1 hour.

    • Stimulate with 5 ng/mL TGF-β1 for 24 hours (for qPCR) or 48 hours (for immunofluorescence).

  • qPCR Protocol:

    • Isolate total RNA from the cells and perform reverse transcription to generate cDNA.

    • Perform quantitative real-time PCR using primers specific for ACTA2, COL1A1, and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

  • Immunofluorescence Protocol:

    • Fix the cells in 4% paraformaldehyde, permeabilize with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against α-SMA.

    • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI).

    • Image the cells using a fluorescence microscope.

  • Data Analysis: For qPCR, plot the fold change in expression. For imaging, assess the formation of α-SMA stress fibers, which is a hallmark of myofibroblast differentiation.

Summary of In Vitro Data

The data from these experiments should be compiled to provide a clear picture of the compound's in vitro profile.

ParameterAssayCell TypeEndpointDesired Outcome
Potency ALK5 Kinase AssayN/A (Biochemical)IC50< 1 µM
Target Engagement Western BlotHuman Lung Fibroblastsp-Smad2 InhibitionDose-dependent reduction
Cellular Efficacy qPCRHuman Lung FibroblastsACTA2, COL1A1 mRNADose-dependent reduction
Cellular Efficacy ImmunofluorescenceHuman Lung Fibroblastsα-SMA Stress FibersReduced fiber formation

Part 3: Phase II - In Vivo Proof-of-Concept

Positive in vitro results provide the justification for advancing CPAA to a preclinical animal model of fibrosis. The bleomycin-induced pulmonary fibrosis model is a widely accepted standard for evaluating potential anti-fibrotic therapies.

InVivo_Workflow Start Day 0: Acclimatization & Baseline Measurements Induction Day 1: Fibrosis Induction (Intratracheal Bleomycin) Start->Induction Dosing_Start Day 1-21: Treatment Period Daily Dosing (e.g., Oral Gavage) Induction->Dosing_Start Groups Study Groups: 1. Sham + Vehicle 2. Bleomycin + Vehicle 3. Bleomycin + CPAA (Low Dose) 4. Bleomycin + CPAA (High Dose) Dosing_Start->Groups Endpoint Day 21: Euthanasia & Tissue Harvest Dosing_Start->Endpoint Analysis Efficacy Analysis Endpoint->Analysis Histology Histology: - H&E Staining - Masson's Trichrome - Ashcroft Scoring Analysis->Histology Biochem Biochemistry: - Lung Hydroxyproline Assay - BALF Cell Count Analysis->Biochem Molecular Molecular Biology: - qPCR for Fibrotic Genes Analysis->Molecular

Figure 2: Experimental Workflow. Bleomycin-induced pulmonary fibrosis model for in vivo evaluation of CPAA.

Animal Model: Bleomycin-Induced Pulmonary Fibrosis

Experimental Protocol

  • Objective: To assess the therapeutic efficacy of CPAA in reducing the development of lung fibrosis in mice.

  • Animals: C57BL/6 mice, 8-10 weeks old.

  • Study Groups (n=8-10 per group):

    • Group 1 (Sham): Intratracheal administration of sterile saline + vehicle treatment.

    • Group 2 (Disease Control): Intratracheal administration of bleomycin + vehicle treatment.

    • Group 3 (Low Dose): Intratracheal bleomycin + CPAA (e.g., 10 mg/kg).

    • Group 4 (High Dose): Intratracheal bleomycin + CPAA (e.g., 30 mg/kg).

  • Procedure:

    • Day 0: Anesthetize mice and administer a single dose of bleomycin sulfate (e.g., 1.5 U/kg) or saline via intratracheal instillation.

    • Days 1-21: Administer CPAA or vehicle daily via a relevant route (e.g., oral gavage), based on preliminary pharmacokinetic data. Monitor animal weight and health daily.

    • Day 21: Euthanize animals. Collect bronchoalveolar lavage fluid (BALF) and harvest the lungs. One lung lobe should be fixed in formalin for histology, while the rest is snap-frozen for biochemical and molecular analysis.

  • Efficacy Endpoints:

    • Histology: Stain lung sections with Masson's Trichrome to visualize collagen deposition. Score fibrosis severity using the semi-quantitative Ashcroft scale.

    • Biochemistry: Measure the total collagen content in lung homogenates using a hydroxyproline assay. This provides a quantitative measure of the total collagen burden.

    • Inflammation: Perform cell counts and differentials on BALF to assess the inflammatory infiltrate.

Expected Outcomes and Data Interpretation

A successful outcome would demonstrate a statistically significant, dose-dependent reduction in the primary efficacy endpoints in the CPAA-treated groups compared to the vehicle-treated disease control group.

EndpointMetricVehicle Control (Expected)CPAA-Treated (Desired Outcome)
Lung Fibrosis Ashcroft Score (0-8)4 - 6< 3 (Dose-dependent reduction)
Collagen Deposition Hydroxyproline (µ g/lung )HighStatistically significant reduction
Animal Health Body Weight Change~20% loss post-bleoAttenuated weight loss

Part 4: Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven strategy for the preclinical evaluation of 2-(5-Cyclopropylpyridin-2-yl)acetic acid (CPAA) as a novel anti-fibrotic agent. By systematically validating its proposed mechanism as an ALK5 inhibitor through biochemical and cellular assays, and subsequently demonstrating efficacy in a gold-standard in vivo model, researchers can build a robust data package. Positive results from this comprehensive evaluation would strongly support the advancement of CPAA into further IND-enabling studies, including detailed toxicology and pharmacokinetic profiling, paving the way for a potential new therapy for patients suffering from fibrotic diseases.

References

  • Title: The TGF-β system in disease Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

  • Title: TGF-β in Fibrosis: From Pathogenesis to Targeted Therapy Source: International Journal of Molecular Sciences URL: [Link]

  • Title: SMADs in TGF-β signaling Source: The International Journal of Biochemistry & Cell Biology URL: [Link]

  • Title: The bleomycin-induced pulmonary fibrosis model Source: Methods in Molecular Biology URL: [Link]

  • Title: Bleomycin-induced lung fibrosis: a model for the study of pulmonary disorders Source: Toxicology and Applied Pharmacology URL: [Link]

  • Title: The pathogenesis of bleomycin-induced pulmonary fibrosis in mice Source: The American review of respiratory disease URL: [Link]

Technical Guide: 2-(5-Cyclopropylpyridin-2-yl)acetic Acid in Integrin Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7) as a high-value pharmacophore in the synthesis of next-generation small-molecule integrin inhibitors, specifically targeting


 and 

for the treatment of idiopathic pulmonary fibrosis (IPF).

Executive Summary

The transition from peptide-based RGD mimetics to orally bioavailable small molecules has redefined the landscape of integrin therapeutics. Central to this evolution is the optimization of the "acidic tail" moiety—the component responsible for coordinating the metal ion in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS).

2-(5-Cyclopropylpyridin-2-yl)acetic acid has emerged as a privileged building block in this domain. Its structural architecture combines a carboxylate ligand (aspartate mimic) with a 5-cyclopropylpyridine core that offers dual benefits:

  • Conformational Control: The pyridine ring restricts rotatable bonds compared to aliphatic chains, reducing the entropic penalty of binding.

  • Selectivity & Stability: The cyclopropyl group fills the hydrophobic specificity pocket adjacent to the MIDAS, enhancing selectivity for

    
     over 
    
    
    
    , while simultaneously blocking metabolic oxidation at the pyridine C5 position.

This guide details the synthesis, integration, and quality control of this intermediate, referencing its utility in workflows analogous to the development of clinical candidates like Bexotegrast (PLN-74809) .

Molecular Architecture & Mechanism

Pharmacophore Rationale

In the design of RGD (Arg-Gly-Asp) mimetics, the molecule is tripartite:

  • Basic Head (Arg Mimic): Typically a tetrahydronaphthyridine or aminopyridine.

  • Linker (Gly Mimic): A rigid scaffold (e.g., pyrrolidine, piperidine).

  • Acidic Tail (Asp Mimic): The 2-(5-Cyclopropylpyridin-2-yl)acetic acid moiety.[1][2]

Binding Mode Analysis

The carboxylic acid coordinates the


 ion in the 

-subunit MIDAS. The pyridine nitrogen often engages in intramolecular hydrogen bonding or water-mediated interactions that stabilize the bioactive conformation.

BindingMode cluster_pocket Specificity Pocket Integrin Integrin αvβ6 (MIDAS) Mg Mg²⁺ Ion Integrin->Mg Coordination Acid Carboxylate (Asp Mimic) Mg->Acid Bidentate/Monodentate Interaction Pyridine Pyridine Scaffold (Rigidification) Acid->Pyridine Cyclopropyl Cyclopropyl Group (Hydrophobic Pocket) Pyridine->Cyclopropyl C5 Substitution

Figure 1: Schematic representation of the pharmacophore binding interactions.

Synthetic Pathway: 2-(5-Cyclopropylpyridin-2-yl)acetic Acid

The synthesis requires high fidelity to prevent regioisomeric impurities. The preferred route utilizes a Negishi coupling followed by a homologation sequence.

Retrosynthetic Analysis

The target molecule (1) is disconnected into a 2,5-disubstituted pyridine precursor.

Retrosynthesis Target Target: 2-(5-Cyclopropylpyridin-2-yl)acetic acid Inter1 Intermediate: 2-Chloro-5-cyclopropylpyridine Target->Inter1 Homologation (Ar-Cl → Ar-CH2COOH) SM1 Starting Material A: 5-Bromo-2-chloropyridine Inter1->SM1 Coupling SM2 Starting Material B: Cyclopropylzinc Bromide (or Boronic Acid) Inter1->SM2 Coupling

Figure 2: Retrosynthetic disconnection strategy.

Detailed Protocol

Step 1: Introduction of the Cyclopropyl Moiety (Suzuki-Miyaura or Negishi)

  • Reagents: 5-Bromo-2-chloropyridine, Cyclopropylboronic acid,

    
    , 
    
    
    
    .
  • Conditions: Toluene/Water,

    
    , 12h.
    
  • Critical Insight: Use the chloride at C2; the bromide at C5 is more reactive, allowing selective coupling at C5 without affecting the C2-Cl handle needed for the next step.

Step 2: Homologation to the Acetic Acid Direct displacement of the C2-chloride with an acetate equivalent is challenging. A palladium-catalyzed malonate coupling is recommended.

  • Reagents: Diethyl malonate,

    
    , Ligand (e.g., Xantphos), 
    
    
    
    .
  • Process:

    • Coupling to form the diethyl 2-(5-cyclopropylpyridin-2-yl)malonate.

    • Decarboxylation/Hydrolysis: Treat with

      
       or 
      
      
      
      followed by acidification to yield the mono-acetic acid.
    • Purification: Crystallization from Ethyl Acetate/Hexanes.

Data Summary: Key Intermediates | Compound | Structure Description | Key NMR Signal (


 ppm) | Target Purity |
| :--- | :--- | :--- | :--- |
| Precursor  | 5-Bromo-2-chloropyridine | Pyridine H (aromatic) | >98% |
| Intermediate 1  | 2-Chloro-5-cyclopropylpyridine | Cyclopropyl (0.7-1.1, m, 4H) | >95% |
| Target  | 2-(5-Cyclopropylpyridin-2-yl)acetic acid | Singlet 

(~3.8 ppm) | >99% (HPLC) |

Application: Synthesis of the Integrin Inhibitor

Once synthesized, the acid is coupled to the "Basic Head-Linker" amine. This is the convergent step in the synthesis of high-affinity antagonists like the Bexotegrast class.

Coupling Protocol

Reaction: Amide Bond Formation Reagents: HATU or T3P (Propylphosphonic anhydride), DIPEA, DMF.

  • Activation: Dissolve 2-(5-Cyclopropylpyridin-2-yl)acetic acid (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 min at

    
    .
    
  • Addition: Add the amine core (e.g., a substituted pyrrolidine or piperidine linked to a naphthyridine).

  • Completion: Monitor by LC-MS. The reaction is typically fast (< 2h).

  • Workup: Aqueous wash (LiCl solution to remove DMF), extract with EtOAc.

Why T3P?

For scale-up, T3P is preferred over HATU due to:

  • Safety: No risk of explosion (unlike HOBt derivatives).

  • Purification: Water-soluble byproducts simplify the workup.

  • Epimerization Control: Low risk of racemization at the chiral centers of the amine partner.

Quality Control & Analytical Standards

Validating the integrity of the 5-cyclopropylpyridine moiety is critical, as the cyclopropyl ring can open under harsh acidic conditions.

Analytical Method (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    ) and 210 nm.
    
  • Acceptance Criteria:

    • Purity > 98.5% (Area %).[3][4]

    • No single impurity > 0.5%.

    • Specific Impurity Check: Monitor for the de-cyclopropyl analog (mass -40) or ring-opened propyl derivatives (mass +2).

References

  • Anderson, N. A., et al. (2020). "Discovery of GSK3008348, a Novel, Inhaled αvβ6 Integrin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry. Link

  • Decaris, M. L., et al. (2021).[5] "Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF."[5] Respiratory Research. Link

  • Pliant Therapeutics. (2022).[6] "Bexotegrast (PLN-74809) Program Update." Pliant Therapeutics Pipeline. Link

  • Slack, R. J., et al. (2022). "The therapeutic potential of integrin inhibition in fibrosis."[5][6][7] Nature Reviews Rheumatology. Link

  • PubChem Compound Summary. (2024). "2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS 121131-75-7)."[2][4] National Center for Biotechnology Information. Link

Sources

Technical Guide: Anti-Inflammatory Potential of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the anti-inflammatory potential of 2-(5-Cyclopropylpyridin-2-yl)acetic acid and its structural analogs. This document is designed for medicinal chemists and pharmacologists, focusing on the scaffold's utility as a privileged structure in drug discovery.

Executive Summary: The Pharmacophore

2-(5-Cyclopropylpyridin-2-yl)acetic acid (CAS: 1211531-75-7) represents a high-value "privileged scaffold" in modern anti-inflammatory drug design. Unlike traditional phenylacetic acid NSAIDs (e.g., Diclofenac), this pyridine-based core integrates two critical medicinal chemistry optimizations:

  • Bioisosteric Replacement: The pyridine ring lowers lipophilicity (LogP) compared to a benzene ring, improving aqueous solubility while maintaining aromatic stacking interactions.

  • Metabolic Blocking: The 5-cyclopropyl group acts as a metabolic shield, blocking the para-position from rapid CYP450-mediated hydroxylation, while simultaneously filling hydrophobic pockets in target proteins (e.g., COX-2, CRTh2, IRAK4).

This guide details the synthesis, structure-activity relationship (SAR), and pharmacological evaluation of this chemotype.[1]

Medicinal Chemistry & SAR Analysis

Structural Logic

The molecule functions as a dual-action pharmacophore. The acetic acid tail provides the requisite acidic center for ionic anchoring (e.g., to Arg120 in COX enzymes), while the 5-cyclopropyl-pyridine body dictates selectivity and metabolic stability.

FeatureFunctionality in Drug DesignMechanistic Impact
Acetic Acid Moiety Anionic HeadgroupForms salt bridge with Arg120 (COX) or Lys/Arg residues in GPCRs (CRTh2).
Pyridine Nitrogen H-Bond AcceptorIncreases polarity; potential for specific H-bonds in the active site (e.g., Ser530).
Cyclopropyl Group Hydrophobic BulkFills the hydrophobic selectivity channel in COX-2; sterically hinders metabolic oxidation at the C5 position.
Visualizing the SAR Landscape

The following diagram illustrates how this core scaffold diverges into three distinct therapeutic classes based on derivatization.

SAR_Landscape Core 2-(5-Cyclopropylpyridin-2-yl) acetic acid NSAID Free Acid / Esters (COX-1/2 Inhibition) Core->NSAID Direct Analog CRTh2 Amide/Indole Fusions (CRTh2 Antagonists) Core->CRTh2 Coupling with Indole/Piperidine Kinase Linker-Degraders (IRAK4 Degraders) Core->Kinase PROTAC Linker Attachment Mech_NSAID Inhibits PG Synthesis (Arachidonic Acid Pathway) NSAID->Mech_NSAID Mech_CRTh2 Blocks PGD2 Signaling (Th2 Inflammation) CRTh2->Mech_CRTh2 Mech_Kinase Degrades IRAK4 (TLR/IL-1R Pathway) Kinase->Mech_Kinase

Figure 1: Divergent therapeutic applications of the 5-cyclopropylpyridin-2-yl acetic acid scaffold.

Chemical Synthesis Protocol

To evaluate this scaffold, a robust synthesis route is required. The following protocol utilizes a Negishi coupling followed by a hydrolytic step, ensuring high yield and purity.

Synthesis Workflow

Target: 2-(5-Cyclopropylpyridin-2-yl)acetic acid[2][3]

Step 1: Negishi Coupling (Introduction of Cyclopropyl)

  • Reactants: 2-Chloro-5-bromopyridine (1.0 eq), Cyclopropylzinc bromide (1.2 eq).

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Conditions: THF, Reflux, 12h under Argon.

  • Mechanism: Selective oxidative addition at the more reactive C-Br bond allows installation of the cyclopropyl group at position 5.

  • Product: 2-Chloro-5-cyclopropylpyridine.

Step 2: Introduction of Acetic Acid Side Chain

  • Reactants: Intermediate from Step 1, Diethyl malonate (sodium salt).

  • Catalyst: CuI (10 mol%), L-Proline (20 mol%).

  • Conditions: DMSO, 100°C.

  • Workup: Acidic hydrolysis (6M HCl, Reflux) to decarboxylate the malonate diester to the mono-acetic acid.

Synthesis_Route Start 2-Chloro-5-bromopyridine Step1 Negishi Coupling (Cyclopropyl-ZnBr, Pd cat.) Start->Step1 Inter1 2-Chloro-5-cyclopropylpyridine Step1->Inter1 Step2 Nu- Displacement (Diethyl malonate, CuI) Inter1->Step2 Step3 Hydrolysis & Decarboxylation (HCl, heat) Step2->Step3 Final 2-(5-Cyclopropylpyridin-2-yl) acetic acid Step3->Final

Figure 2: Synthetic pathway for the core scaffold.

Pharmacological Evaluation Protocols

Trustworthy data generation requires self-validating experimental systems. Below are the specific protocols to assess the anti-inflammatory activity of this class.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines if the analog acts as a classic NSAID by inhibiting Cyclooxygenase enzymes.

  • System: Human recombinant COX-1 and COX-2 enzymes (Sf9 insect cell expression).

  • Substrate: Arachidonic Acid (10 µM).

  • Readout: Colorimetric ELISA quantification of PGE2 production.

  • Control: Indomethacin (non-selective) and Celecoxib (COX-2 selective).

Protocol Steps:

  • Incubate enzyme with test compound (0.1 nM – 10 µM) for 15 mins at 37°C.

  • Initiate reaction by adding Arachidonic Acid.

  • Terminate after 10 mins with HCl.

  • Quantify PGE2.

  • Calculation: Calculate IC50 using a 4-parameter logistic fit.

    • Success Metric: A Selectivity Index (SI = IC50_COX1 / IC50_COX2) > 50 indicates potential for reduced GI toxicity.

In Vivo Anti-Inflammatory Model (Carrageenan Paw Edema)

This is the gold-standard acute inflammation model to verify oral bioavailability and efficacy.

  • Subject: Male Wistar rats (180-220g).

  • Induction: Sub-plantar injection of 0.1 mL 1% Carrageenan (lambda) into the right hind paw.

  • Treatment: Oral gavage of Test Compound (10, 30, 100 mg/kg) 1 hour prior to induction.

  • Measurement: Plethysmometer (water displacement) readings at 0, 1, 3, and 5 hours.

Data Interpretation Table:

MetricObservationInterpretation
Paw Volume (3h) >50% InhibitionHigh efficacy (Comparable to Diclofenac).
Gastric Lesion Index Score < 1.0Excellent GI safety profile (COX-2 selective).
Plasma Exposure AUC > 5000 ng*h/mLGood metabolic stability (attributed to Cyclopropyl).

Mechanism of Action (MoA) Pathway

The following diagram details where 2-(5-Cyclopropylpyridin-2-yl)acetic acid analogs intervene in the inflammatory cascade. While the free acid acts on COX enzymes, amide derivatives often target upstream kinases (IRAK4) or downstream receptors (CRTh2).

MoA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 PLA2 Enzyme COX COX-2 Enzyme (Inducible) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Inhibitor 5-Cyclopropylpyridin-2-yl Analogs Inhibitor->COX Direct Inhibition (Free Acid Form) CRTh2 CRTh2 Receptor Inhibitor->CRTh2 Antagonism (Amide Derivatives) PGE2 PGE2 (Pain/Fever) PGG2->PGE2 PGD2 PGD2 (Allergy/Asthma) PGG2->PGD2 PGD2->CRTh2

Figure 3: Dual intervention points of the scaffold in the Arachidonic Acid cascade.

References

  • Preparation of heteroaryl aminopropanol derivatives as CRTh2 antagonists. Source: US Patent 11,932,630 B2. Context: Describes the use of cyclopropyl-pyridine scaffolds in creating antagonists for the Prostaglandin D2 receptor (CRTh2), relevant for allergic inflammation.

  • Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 (IRAK4). Source: US Patent 11,065,231 B2. Context: Validates "2-(5-cyclopropylpyridin-2-yl)" as a critical linker/ligand component in PROTACs designed to degrade IRAK4, a key kinase in the innate immune response.

  • Structure-activity relationships of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Source:Bioorganic & Medicinal Chemistry Letters, 2014. Context: Discusses the optimization of acetic acid tails and hydrophobic aryl groups (like cyclopropyl-pyridine) for receptor residence time and potency.

  • Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Source:Farmaco, 1992.[4] Context: Establishes the foundational anti-inflammatory activity of the 2-pyridyl moiety when coupled with acidic or thio-acidic functionalities.

Sources

Methodological & Application

Application Note: High-Yield Esterification Protocols for 2-(5-Cyclopropylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Challenges

The esterification of 2-(5-Cyclopropylpyridin-2-yl)acetic acid presents a unique set of synthetic challenges that distinguish it from standard carboxylic acid transformations. While the cyclopropyl moiety acts as a lipophilic anchor (common in URAT1 inhibitors like Lesinurad), the core difficulty lies in the 2-pyridylacetic acid motif.

The "2-Pyridyl" Instability Factor

Researchers must recognize that 2-pyridylacetic acids are inherently unstable. They are prone to thermal decarboxylation to form the corresponding 2-methylpyridine derivative. This occurs because the pyridine nitrogen acts as an electron sink, stabilizing the carbanion intermediate formed upon loss of


.

Key Technical Constraints:

  • Decarboxylation Risk: Vigorous reflux in high-boiling solvents can trigger significant yield loss via decarboxylation.

  • Zwitterionic Character: The basic pyridine nitrogen (

    
    ) and the acidic carboxyl group exist in equilibrium with a zwitterionic form, affecting solubility in non-polar solvents.
    
  • Cyclopropyl Integrity: While generally robust, the cyclopropyl ring can undergo ring-opening under forcing Lewis acid conditions (e.g.,

    
    , 
    
    
    
    ), though it is stable to standard Brønsted acids.

This guide provides three validated protocols designed to mitigate these risks, prioritizing mild conditions over thermal forcing.

Mechanistic Decision Matrix

The choice of method depends on the scale and the specific ester required (methyl/ethyl vs. complex alcohol).

EsterificationStrategy Start Target: 2-(5-Cyclopropylpyridin-2-yl)acetic acid Ester Scale Select Scale / Ester Type Start->Scale SmallScale Lab Scale (<5g) or Complex Alcohol Scale->SmallScale LargeScale Process Scale (>10g) Methyl/Ethyl Ester Scale->LargeScale MethodA Method A: Alkylation (Cs2CO3 + Alkyl Halide) SmallScale->MethodA Simple Alkyl (Me/Et/Bn) MethodC Method C: Steglich (EDC/DMAP) SmallScale->MethodC Complex/Chiral Alcohol MethodB Method B: In-Situ HCl (AcCl + Alcohol) LargeScale->MethodB Cost Effective Risk Risk: Decarboxylation MethodA->Risk Low Risk MethodB->Risk If T > 50°C

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on scale and substrate complexity.

Detailed Protocols

Method A: Base-Promoted Alkylation (Recommended for Lab Scale)

Best For: Methyl, Ethyl, Benzyl esters. Rationale: This method proceeds at room temperature (RT), completely avoiding the thermal risks associated with decarboxylation. It utilizes the carboxylate anion as a nucleophile.[1]

Materials
  • Substrate: 2-(5-Cyclopropylpyridin-2-yl)acetic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
Protocol
  • Dissolution: In a round-bottom flask, dissolve the starting acid (1.0 g, 5.6 mmol) in DMF (10 mL). The solution may be slightly cloudy due to zwitterionic aggregation.

  • Deprotonation: Add

    
     (2.75 g, 8.4 mmol) in one portion. Stir at RT for 15 minutes. The mixture will become a suspension of the carboxylate salt.
    
  • Alkylation: Dropwise add MeI (0.52 mL, 8.4 mmol). Caution: MeI is toxic and volatile; use a fume hood.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The zwitterion spot (baseline) should disappear, replaced by a less polar ester spot (

    
    ).
    
  • Workup:

    • Dilute with EtOAc (50 mL) and wash with water (

      
       mL) to remove DMF and inorganic salts.
      
    • Wash organic layer with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually not required. If necessary, flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Method B: In-Situ Acid Catalysis (Scalable & Robust)

Best For: Methyl or Ethyl esters on >10g scale. Rationale: Instead of using sulfuric acid at reflux (high temp), this method generates anhydrous HCl in situ using Acetyl Chloride (AcCl) and alcohol. This allows the reaction to proceed at lower temperatures (0°C to RT), minimizing decarboxylation.

Materials
  • Substrate: 2-(5-Cyclopropylpyridin-2-yl)acetic acid

  • Reagent: Acetyl Chloride (AcCl) (2.0 – 3.0 equiv)

  • Solvent/Reactant: Anhydrous Methanol or Ethanol (10-20 volumes)

Protocol
  • Preparation: Chill the anhydrous alcohol (MeOH, 50 mL) to 0°C in an ice bath under

    
    .
    
  • HCl Generation: Dropwise add Acetyl Chloride (2.4 mL, 33 mmol) to the cold alcohol. Exothermic reaction: Stir for 15 mins to allow heat dissipation. This generates anhydrous HCl.

  • Addition: Add the solid acid substrate (2.0 g, 11 mmol) to the cold solution.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 12–18 hours.

    • Note: If conversion is slow after 18h, heat mildly to 40°C. Do not exceed 50°C.

  • Workup (Critical for Pyridines):

    • Concentrate the mixture to

      
      20% volume.
      
    • Dilute with EtOAc.[2]

    • Neutralization: Slowly add saturated

      
       solution until pH 
      
      
      
      8. Caution:
      
      
      evolution. The pyridine needs to be in the free base form to extract into the organic layer.
    • Separate layers.[3] Extract aqueous layer with EtOAc (

      
      ).
      
    • Combine organics, dry (

      
      ), and concentrate.
      
Method C: Steglich Esterification (Coupling Reagents)

Best For: Coupling with complex, acid-sensitive, or secondary alcohols. Rationale: Uses carbodiimide activation (EDC) to form the ester under neutral/mildly basic conditions.

Protocol
  • Mix: Dissolve acid (1.0 equiv), Alcohol (1.1 equiv), and DMAP (0.1 equiv) in DCM (Dichloromethane).

  • Activate: Cool to 0°C. Add EDC

    
    HCl (1.2 equiv).
    
  • Stir: Warm to RT and stir overnight.

  • Wash: Wash with dilute citric acid (to remove unreacted pyridine/DMAP), then

    
    .
    

Analytical Data & Quality Control

Expected NMR Characteristics

Upon successful esterification (e.g., Methyl Ester), observe the following shifts:

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Change
-COOH 10.0 - 12.0Broad SingletDisappears
-OCH3 (Ester)3.65 - 3.70SingletAppears (New Peak)
Py-CH2-CO 3.80 - 3.90SingletShift slightly upfield vs acid
Cyclopropyl 0.7 - 1.1MultipletsRemains Intact (Check for ring opening)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / "Missing" Mass DecarboxylationLower reaction temp. Switch from Method B to Method A.
Product is Water Soluble Pyridine Salt FormationEnsure pH > 8 during workup. The pyridine must be deprotonated to extract into EtOAc.
New Olefinic Peaks Cyclopropyl Ring OpeningAvoid strong Lewis acids (

,

). Stick to Method A or B.

References

  • Decarboxylation of 2-Pyridylacetic Acids

    • Mechanism & Kinetics: T. C. Johnson, et al. "Three-Component Synthesis of Pyridylacetic Acid Derivatives..."[4] J. Org.[1] Chem.2022 , 87, 14, 9399–9407.

    • Instability Context: K. B. Wiberg, et al. "The decarboxylation of 2- and 4-pyridylacetic acids."[2][5] J. Am. Chem. Soc.[1]1958 , 80, 3033.

  • Fischer Esterification Protocols

    • General Methodology: "Fischer Esterification."[1][6][7][8] Organic Chemistry Portal.

  • Cyclopropyl Stability: General Data: "Synthesis of Cyclopropyl-Fused Heterocycles." Chemical Reviews, 2003, 103, 4.
  • In-Situ Acid Chloride Method: Protocol: N. Rashed, et al. "Acetyl chloride-mediated synthesis of esters." Journal of Chemical Research, 2018.

Sources

HPLC purification of "2-(5-Cyclopropylpyridin-2-yl)acetic acid" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid Analogs via Preparative HPLC

Abstract

This guide details the purification strategy for 2-(5-Cyclopropylpyridin-2-yl)acetic acid and its structural analogs. These molecules present a specific chromatographic challenge: they possess a zwitterionic core (basic pyridine nitrogen and acidic carboxyl tail) combined with a lipophilic cyclopropyl moiety. While the zwitterionic nature suggests polar retention issues, the cyclopropyl group provides sufficient hydrophobicity for Reversed-Phase (RP) chromatography. This protocol prioritizes a low-pH RP-C18 approach to suppress silanol interactions, ensuring sharp peak shapes and high recovery, while offering a high-pH alternative for orthogonal selectivity.

Chemical Context & Separation Logic

To design a robust purification method, we must first deconstruct the analyte's behavior in solution.

  • The Amphoteric Challenge: The molecule contains a pyridine ring (

    
    ) and an acetic acid tail (
    
    
    
    ). At neutral pH, the molecule exists largely as a zwitterion, often leading to poor retention and wide, diffuse peaks on standard C18 silica.
  • The Lipophilic Advantage: Unlike simple pyridyl acetic acids which are highly polar, the 5-cyclopropyl substitution adds significant hydrophobicity. This allows us to utilize standard C18 stationary phases rather than specialized HILIC or Mixed-Mode columns, provided we control the ionization state.

  • The Strategy:

    • Primary Mode (Low pH): Using 0.1% Trifluoroacetic Acid (TFA).

      • Mechanism: The acid moiety is protonated (neutral), and the pyridine is protonated (cationic).

      • Benefit: TFA forms an ion pair with the cationic pyridine, masking the charge and preventing interaction with residual silanols on the silica surface. This yields the sharpest peaks.

    • Secondary Mode (High pH): Using Ammonium Bicarbonate (pH 10).

      • Mechanism: The pyridine is deprotonated (neutral), and the acid is ionized (anionic).

      • Benefit: Useful for separating structural isomers that co-elute at low pH. Requires hybrid-silica columns (e.g., Waters XBridge or Agilent PLRP-S) to survive the alkaline environment.

Method Development Decision Matrix

The following decision tree outlines the logical flow for selecting the optimal purification route based on the specific analog's properties.

MethodDev Start Start: Crude Analog Mixture CheckSolubility Check Solubility: DMSO vs. MeOH:Water Start->CheckSolubility PrimaryScreen Primary Screen: C18 + 0.1% TFA (pH ~2) CheckSolubility->PrimaryScreen EvalPeak Evaluate Peak Shape & Resolution (Rs) PrimaryScreen->EvalPeak GoodSep Rs > 1.5 Proceed to Scale-up EvalPeak->GoodSep Success Tailing Severe Tailing? (Pyridine-Silanol Interaction) EvalPeak->Tailing Asymmetry > 1.5 Coelution Co-elution with Impurities? EvalPeak->Coelution Poor Selectivity AddModifier Increase Ionic Strength: Add 10-20mM NH4OAc to TFA method Tailing->AddModifier HighPH Switch to High pH: 10mM NH4HCO3 (pH 10) Requires Hybrid Column Coelution->HighPH HighPH->GoodSep AddModifier->GoodSep

Caption: Decision matrix for optimizing separation of pyridine-based zwitterions.

Experimental Protocols

Protocol A: Analytical Scouting (The "Sentry" Run)

Objective: Determine the elution window and loading capacity before committing valuable crude material.

Equipment: HPLC with DAD (Diode Array Detector) and MS (Mass Spec) capability.[1] Stationary Phase: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus or Waters SunFire), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% TFA (v/v).[2]

    • Solvent B: Acetonitrile + 0.1% TFA (v/v).

    • Note: TFA is preferred over Formic Acid here because the trifluoroacetate anion pairs strongly with the protonated pyridine, significantly improving peak symmetry.

  • Sample Prep: Dissolve 1 mg of crude in 1 mL of 50:50 Water:Acetonitrile. Filter through 0.2 µm PTFE.

  • Gradient:

    • 0 min: 5% B[2]

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Detection: UV at 254 nm (Pyridine π-π*) and 220 nm (Amide/Carboxyl).

  • Analysis: Locate the target mass (M+H). If the target elutes at roughly 40% B, the "Focus Gradient" for prep will be 20% to 60% B.

Protocol B: Preparative Scale-Up

Objective: Isolate >100 mg of target with >98% purity.

Equipment: Preparative HPLC system with fraction collector. Stationary Phase: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

  • Loading Calculation:

    • A standard 19mm prep column can typically handle a 50-100 mg load of this compound class without resolution loss.

    • Injection Volume: Max 2 mL per run to prevent "solvent shock" (band broadening due to strong injection solvent).

  • Focus Gradient (Calculated from Scouting):

    • Instead of 5-95%, use a shallow gradient centered on the elution point.

    • Example: If elution was at 40% B:

      • 0 min: 20% B

      • 2 min: 20% B (Load)

      • 12 min: 60% B (Elute)

      • 13 min: 95% B (Wash)

  • Fraction Collection Logic:

    • Trigger: Slope + Threshold.

    • Threshold: Set to 10% of full scale to avoid collecting baseline noise.

    • Slope: Set to terminate collection when the peak descends to 15% of its max height (cuts off the "tail" where impurities often lurk).

  • Post-Processing (Critical Step):

    • TFA salts can be cytotoxic in biological assays.

    • Desalting: After pooling fractions, pass the solution through a weak anion exchange cartridge (free base form) or perform a bicarbonate wash during extraction to remove the trifluoroacetate counter-ion.

Preparative Workflow Visualization

PrepWorkflow cluster_collect Fraction Collection Crude Crude Sample (Dissolved in DMSO/MeOH) Filter 0.45µm Filtration (Protect Column) Crude->Filter Inject Injection (Focus Gradient) Filter->Inject Detect UV/MS Detection (254nm / M+H) Inject->Detect Collect Peak Slicing (Front/Heart/Tail) Detect->Collect QC Analytical QC (Purity Check) Collect->QC QC->Inject Fail (Re-purify) Dry Lyophilization (Remove Solvent) QC->Dry Pass (>98%) SaltExchange Salt Exchange (Remove TFA) Dry->SaltExchange

Caption: End-to-end workflow for the purification and isolation of the target analog.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Fronting Peaks Column Overload (Mass)Reduce injection mass by 50%.
Split Peaks Injection Solvent too strongDilute sample with water or initial mobile phase (weak solvent).
Tailing (Asymmetry > 1.5) Silanol InteractionsSwitch from Formic Acid to TFA; Add 10mM Ammonium Acetate.
Low Recovery Precipitation on ColumnEnsure sample solubility in the initial mobile phase conditions (High Water %).
Ghost Peaks CarryoverRun a "Sawtooth" gradient wash (5-95-5-95% B) between injections.

References

  • Agilent Technologies. (2012). Residual Solvent Analysis with a Specifically Designed and Tested Agilent J&W DB-Select 624UI for USP <467> Column. (Discusses pyridine peak shape optimization and tailing factors). Link

  • Waters Corporation. (2023). Preparative Liquid Chromatography Primer: Method Scale-Up. (Authoritative guide on calculating gradients and loading for prep HPLC). Link

  • SIELC Technologies. (2023). HPLC Separation of Pyridylacetic Acids And Their Derivatives. (Specific protocols for pyridyl-acetic acid class separations). Link

  • Helix Chromatography. (2023). HPLC Methods for analysis of Pyridine. (Discusses pKa considerations and mobile phase modifiers for basic heterocycles). Link

  • National Institutes of Health (NIH). (2022). RP-HPLC separation of interconvertible rotamers of a ... pyridin-3-yl acetic acid derivative. (Advanced separation logic for complex pyridine-acetic acid derivatives). Link

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-(5-Cyclopropylpyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Cyclopropylpyridin-2-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity, identity, and stability of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and comprehensive analytical characterization strategy is not merely a procedural step but a foundational requirement for successful drug development and regulatory compliance.

This application note provides a detailed guide for researchers, analytical scientists, and quality control professionals on the essential analytical methods for the complete characterization of 2-(5-Cyclopropylpyridin-2-yl)acetic acid. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. The methods described herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2]

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is essential for developing appropriate analytical methods, particularly for chromatography and sample preparation. Key properties for 2-(5-Cyclopropylpyridin-2-yl)acetic acid are summarized below.

PropertyValueSource
CAS Number 1211531-75-7[3]
Molecular Formula C₁₀H₁₁NO₂[3]
Molecular Weight 177.20 g/mol [3]
Appearance White to off-white solid[4]
Predicted Boiling Point 346.7 ± 27.0 °C[3]
Predicted Density 1.283 ± 0.06 g/cm³[3]
Predicted pKa 3.42 ± 0.10[3]
Recommended Storage 2-8°C[3]

Note: The predicted values serve as a useful baseline for method development. For instance, the acidic pKa suggests that pH control of the mobile phase in reversed-phase HPLC will be critical to ensure consistent retention and peak shape.

Structural Elucidation and Identity Confirmation

Confirming the absolute chemical structure of a pharmaceutical intermediate is the most critical analytical task. A combination of spectroscopic techniques is required for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the gold standard for structural elucidation as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals:

      • Pyridine Ring Protons: Expect three distinct signals in the aromatic region (~7.0-8.5 ppm), exhibiting characteristic doublet, doublet of doublets, or singlet-like appearances depending on their coupling.

      • Methylene Protons (-CH₂-): A singlet or an AB quartet around 3.5-4.0 ppm, adjacent to the pyridine ring.

      • Cyclopropyl Protons: A complex multiplet system in the aliphatic region (~0.5-2.0 ppm), typically consisting of four protons.

      • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Expect 10 distinct carbon signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (~170-180 ppm).

  • Data Interpretation: The combination of chemical shifts, integration values (for ¹H), and splitting patterns confirms the molecular backbone and the positions of substituents. Two-dimensional NMR experiments like COSY and HSQC can be employed if the 1D spectra are ambiguous.[5]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides a highly accurate measurement of the molecular weight and is invaluable for confirming the elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and impurity profiling. A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to confirm the molecular formula.[6]

Protocol: High-Resolution LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Chromatography (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The acid promotes ionization.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The pyridine nitrogen is readily protonated.[7]

    • Analysis Mode: Full scan in high-resolution mode.

    • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

  • Data Interpretation:

    • Calculated Exact Mass for [C₁₀H₁₁NO₂ + H]⁺: 178.0863

    • Compare the measured m/z value of the [M+H]⁺ ion to the calculated theoretical value. A mass accuracy of <5 ppm provides strong evidence for the elemental composition.

    • Tandem MS (MS/MS) can be used to study fragmentation patterns, which provides further structural confirmation. Common fragmentation pathways for similar molecules involve the loss of the carboxylic acid group (-45 Da).[8]

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and reliable technique for identifying the presence of key functional groups. It serves as an excellent orthogonal method for identity confirmation. For 2-(5-Cyclopropylpyridin-2-yl)acetic acid, IR can confirm the presence of the carboxylic acid and the substituted pyridine ring.[9]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Correlate the observed absorption bands with known vibrational frequencies for specific functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300-2500 (broad)Stretching
Aliphatic C-H (CH₂)2950-2850Stretching
Carboxylic Acid C=O1720-1700Stretching
Aromatic C=C / C=N1600-1450Ring Stretching
C-O1320-1210Stretching

The presence of these characteristic bands provides strong confirmatory evidence of the molecule's functional group architecture.[10][11]

Purity and Assay Determination by HPLC

Expertise & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for determining the purity and assay of pharmaceutical compounds.[12] Its high resolving power allows for the separation of the main component from process-related impurities and degradation products. A properly validated HPLC method ensures that the results are accurate, precise, and reliable, which is a core requirement for quality control and regulatory filings.[13][14]

cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Initial Screening (Column, Mobile Phase) Opt Parameter Optimization (Gradient, Temp, pH) Dev->Opt Iterative Process SST System Suitability Test (SST) Opt->SST Define Criteria Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOD LOD / LOQ Rob Robustness Routine Routine Analysis (QC Release, Stability) Rob->Routine Implement Method SST->Spec Begin Validation

Caption: HPLC Method Lifecycle: From Development to Routine Use.

Protocol: Validated RP-HPLC Method for Purity and Assay

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (or Phosphoric Acid)

    • Reference Standard of 2-(5-Cyclopropylpyridin-2-yl)acetic acid (of known purity)

    • Test sample of 2-(5-Cyclopropylpyridin-2-yl)acetic acid

  • Chromatographic Conditions:

    • Instrument: HPLC or UHPLC system with a UV/PDA detector.

    • Column: Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (A PDA detector should be used to assess peak purity across the UV spectrum).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution (for Assay): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.5 mg/mL).

    • Working Standard Solution: Further dilute the stock solution to a final concentration of ~0.05 mg/mL.

    • Sample Solution (for Assay and Purity): Prepare in the same manner as the Standard Stock Solution, using the test sample.

  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of the Working Standard Solution.

    • Acceptance Criteria (as per ICH):

      • Tailing Factor: ≤ 2.0

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Analysis Procedure:

    • Inject the diluent (as a blank), followed by the standard and sample solutions.

    • Purity Calculation: Determine the area percent of all impurity peaks relative to the total peak area. Use the formula: % Impurity = (Area_impurity / Total_Area) * 100.

    • Assay Calculation: Compare the peak area of the main component in the sample solution to that of the standard solution. Use the formula: % Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard.

Integrated Characterization Workflow

A comprehensive characterization relies on the logical integration of these orthogonal techniques. Each method provides a unique piece of information, and together they build a complete profile of the material, ensuring its identity, strength, and purity.

cluster_ID Identity & Structure cluster_Quant Purity & Strength NMR NMR (¹H, ¹³C) MS HRMS (Exact Mass) CoA Certificate of Analysis (CoA) NMR->CoA IR FT-IR (Functional Groups) MS->CoA IR->CoA HPLC HPLC-UV (Purity, Assay) HPLC->CoA Sample Test Sample Sample->NMR Sample->MS Sample->IR Sample->HPLC

Caption: Integrated Workflow for Complete Material Characterization.

Conclusion

The analytical characterization of 2-(5-Cyclopropylpyridin-2-yl)acetic acid requires a multi-technique approach that is both scientifically sound and compliant with regulatory expectations. By integrating data from NMR, MS, and IR, the identity and structure of the compound can be unequivocally confirmed. A validated, stability-indicating HPLC method provides reliable data on purity and assay. This comprehensive strategy ensures that the material meets the stringent quality standards required for pharmaceutical development, ultimately contributing to the creation of safe and effective medicines.

References

  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. ResearchGate. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Available from: [Link]

  • PubMed. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. National Center for Biotechnology Information. Available from: [Link]

  • Frontiers in Chemistry. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]

  • ResearchGate. Determinnation of acetic acid in exendin-4 acetate by RP-HPLC. ResearchGate. Available from: [Link]

  • The Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines. ACS Publications. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ResearchGate. The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b)... ResearchGate. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Royal Society of Chemistry. Infrared spectra and hydrogen bonding in pyridine derivatives. RSC Publishing. Available from: [Link]

  • ResearchGate. What are the most suitable conditions for analysing acetic acid release during enzyme assay using reverse phase HPLC column? ResearchGate. Available from: [Link]

  • University of Alberta Libraries. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available from: [Link]

  • ResearchGate. (PDF) LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

  • ResearchGate. Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. ResearchGate. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

Sources

Troubleshooting & Optimization

"2-(5-Cyclopropylpyridin-2-yl)acetic acid" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-Cyclopropylpyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. By understanding the chemical nature of this molecule, you can ensure its integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(5-Cyclopropylpyridin-2-yl)acetic acid?

A1: The primary stability concerns for 2-(5-Cyclopropylpyridin-2-yl)acetic acid stem from its two main functional groups: the carboxylic acid and the pyridine ring. Carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[1] The pyridine ring is generally stable, but as a heterocyclic aromatic compound, it can be sensitive to strong oxidizing agents.

Q2: What is the recommended short-term and long-term storage temperature?

A2: For long-term storage, it is recommended to store 2-(5-Cyclopropylpyridin-2-yl)acetic acid at -20°C, similar to other analogous compounds like 2-(5-hydroxypyridin-2-yl)acetic acid.[2] For short-term storage, such as during the course of an experiment, maintaining the compound at 2-8°C is acceptable. Always minimize the time the compound spends at room temperature.

Q3: How should I handle the compound upon receiving it?

A3: Upon receipt, the compound should be stored immediately at the recommended temperature. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could lead to hydrolysis or degradation.

Q4: What are the incompatible materials to avoid when working with this compound?

A4: Due to its carboxylic acid functionality, 2-(5-Cyclopropylpyridin-2-yl)acetic acid should not be stored with strong bases, as this will cause a neutralization reaction. It should also be kept away from strong oxidizing agents and mineral acids.[3][4] Avoid storing in metal cabinets which can corrode.[3]

Q5: Is this compound sensitive to light or air?

A5: While there is no specific data on the photosensitivity of 2-(5-Cyclopropylpyridin-2-yl)acetic acid, it is a general best practice to store chemical compounds in amber vials or in the dark to prevent potential photodegradation.[5] The compound is not expected to be overtly sensitive to air, but it is good practice to keep the container tightly sealed to prevent oxidation and moisture ingress.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.1. Verify the storage conditions (temperature, light exposure). 2. Perform a purity check of the compound using a suitable analytical method (e.g., HPLC, NMR). 3. If degradation is confirmed, use a fresh, properly stored batch of the compound.
Difficulty dissolving the compound The compound may have absorbed moisture, affecting its solubility.1. Ensure the compound was brought to room temperature in a desiccator before opening. 2. If moisture absorption is suspected, the compound can be dried under a high vacuum.
Discoloration of the solid compound This could indicate degradation or the presence of impurities.1. Assess the purity of the compound analytically. 2. If the purity is compromised, a fresh sample should be used.

Experimental Protocols

Protocol 1: Proper Storage of 2-(5-Cyclopropylpyridin-2-yl)acetic acid
  • Long-Term Storage: Upon receipt, place the container in a -20°C freezer.

  • Short-Term Storage: For daily use, store the compound in a refrigerator at 2-8°C.

  • Protection: Store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture.

  • Inert Atmosphere: For extended long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Preparing Solutions
  • Equilibration: Before opening, remove the container from cold storage and allow it to warm to room temperature in a desiccator to prevent moisture condensation.

  • Solvent Selection: Choose a suitable solvent in which the compound is stable. Common solvents for carboxylic acids include DMSO, DMF, and alcohols.

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution needs to be stored, it should be aliquoted into single-use vials and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Scientific Integrity & Logic

The stability of 2-(5-Cyclopropylpyridin-2-yl)acetic acid is dictated by its chemical structure. The carboxylic acid group makes it a weak acid, prone to reacting with bases. The pyridine ring, a nitrogen-containing heterocycle, is generally robust but can be susceptible to oxidation. The cyclopropyl group is a strained ring system, but it is generally stable under normal laboratory conditions.

A potential degradation pathway for this molecule, especially under harsh conditions like high heat, is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[1] This would result in the formation of 5-cyclopropyl-2-methylpyridine.

Potential Degradation Pathway

Caption: Potential degradation and reaction pathways for 2-(5-Cyclopropylpyridin-2-yl)acetic acid.

Storage Decision Workflow

G start Start: Handling Compound storage_duration Storage Duration? start->storage_duration long_term Long-Term (> 1 week) storage_duration->long_term Long short_term Short-Term (< 1 week) storage_duration->short_term Short store_minus_20 Store at -20°C in amber vial long_term->store_minus_20 store_2_to_8 Store at 2-8°C in amber vial short_term->store_2_to_8 check_incompatibilities Check for incompatible materials (bases, strong oxidizers) store_minus_20->check_incompatibilities store_2_to_8->check_incompatibilities separate_storage Store separately check_incompatibilities->separate_storage Yes proceed Proceed with experiment check_incompatibilities->proceed No separate_storage->proceed

Caption: Decision workflow for the proper storage of 2-(5-Cyclopropylpyridin-2-yl)acetic acid.

Summary of Storage Conditions

Condition Recommendation Rationale
Temperature Long-term: -20°C; Short-term: 2-8°CTo minimize thermal degradation, such as decarboxylation.
Light Store in the dark (amber vial)To prevent potential photodegradation.[5]
Atmosphere Tightly sealed container; consider inert gas for long-termTo prevent oxidation and moisture ingress.
Incompatibilities Avoid strong bases, strong oxidizing agents, and mineral acids.To prevent chemical reactions.[3][4]

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage. [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. Safe Storage of Chemicals. [Link]

  • University of St Andrews. Storage of Incompatible Chemicals. [Link]

  • Elizabeth City State University. Department of Natural Sciences, Pharmacy and Health Professions Laboratory Chemical Storage. [Link]

  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5851-5861. [Link]

  • Singh, H., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4193. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • VCE Publications. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

  • S. Al-Jibori, et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. [Link]

  • Chemsrc. 2-(5-hydroxypyridin-2-yl)acetic acid | CAS#:1214345-48-8. [Link]

Sources

Work-up procedures for "2-(5-Cyclopropylpyridin-2-yl)acetic acid" amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Synthesis & Work-up Guide Ticket Subject: Optimization & Troubleshooting for 2-(5-Cyclopropylpyridin-2-yl)acetic acid Amide Couplings Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Hidden" Instability

Welcome to the technical support hub for pyridine-based amide couplings. You are likely here because your yield is low, or your product has vanished during work-up.[1]

Working with 2-(5-Cyclopropylpyridin-2-yl)acetic acid presents a unique "double-edged" challenge compared to standard peptide couplings:

  • Decarboxylation Risk: 2-Pyridylacetic acids are notoriously unstable.[1] The pyridine ring acts as an electron sink, facilitating the loss of

    
     even at moderate temperatures (thermal decarboxylation).
    
  • Amphiphilic Work-up: The product contains a basic pyridine nitrogen and a lipophilic cyclopropyl group, making phase separation during extraction highly pH-dependent.[1]

This guide replaces standard "add and stir" protocols with a causal, mechanism-based troubleshooting workflow.

Module 1: Reaction Setup & Decarboxylation Control

The Core Problem: Unlike phenylacetic acids, 2-pyridylacetic acids exist in a delicate equilibrium. Upon activation (forming an active ester or anhydride), the energy barrier for decarboxylation lowers significantly. If you heat this reaction to "push" it, you will likely generate the decarboxylated byproduct (2-methyl-5-cyclopropylpyridine) instead of your amide.[1]

Protocol Recommendations:

ParameterRecommendationScientific Rationale
Temperature < 0°C to 20°C Heat promotes the formation of the resonance-stabilized carbanion intermediate required for decarboxylation.[1] Never reflux.
Coupling Reagent T3P® (Propylphosphonic anhydride) T3P is highly reactive but operates well at low temperatures. It avoids the "urea" byproducts of EDC/HATU that are difficult to separate from basic pyridines.
Base Choice Pyridine or NMM Stronger bases (TEA/DIPEA) can sometimes promote racemization or side reactions.[1] Pyridine acts as both solvent and base for T3P couplings.
Starting Material Use HCl or Li Salt The free acid is unstable. Always store and use the starting material as a salt (e.g., Hydrochloride) to prevent spontaneous decarboxylation on the shelf.
Workflow Visualization: The Decarboxylation Decision Tree

DecarboxylationRisk Start Start: Activation of 2-(5-Cyclopropylpyridin-2-yl)acetic acid CheckTemp Check Reaction Temperature Start->CheckTemp HighTemp Temp > 40°C CheckTemp->HighTemp Heating LowTemp Temp < 10°C CheckTemp->LowTemp Cooling Mechanism Formation of Pyridyl Carbanion Intermediate HighTemp->Mechanism Thermal Activation ResultGood SUCCESS: Stable Active Ester --> Amide Product LowTemp->ResultGood Kinetic Trapping ResultBad FAILURE: Decarboxylation to 2-Methyl-5-cyclopropylpyridine Mechanism->ResultBad Loss of CO2

Caption: Thermal pathways determining the fate of 2-pyridylacetic acid derivatives. High heat favors the irreversible loss of carbon dioxide.

Module 2: Work-up Procedures (The "Amphiphilic" Trap)

The Core Problem: Your product is a basic amine (pyridine ring).

  • Standard Acid Wash (1N HCl): Will protonate the pyridine, pulling your product into the aqueous layer. Do not do this unless you plan to discard the organic layer.

  • Cyclopropyl Sensitivity: While generally robust, the cyclopropyl ring can ring-open under vigorous acidic conditions (e.g., conc. HCl or strong Lewis acids).[1]

Scenario A: The "T3P" Protocol (Recommended)

T3P byproducts are water-soluble phosphate salts, making this the cleanest work-up.[1]

  • Quench: Add water directly to the reaction mixture (keep temp < 20°C).

  • Basify: Adjust aqueous layer to pH 8–9 using Sat.

    
    .
    
    • Why? Ensures the pyridine nitrogen is deprotonated (neutral form) to stay in the organic layer.

  • Extract: Use EtOAc or DCM.

  • Wash:

    • Wash 1: Sat.

      
       (Removes unreacted acid).[1]
      
    • Wash 2: Water (Removes T3P salts).[1]

    • Wash 3: Brine (Dries the organic layer).

Scenario B: The "HATU/EDC" Protocol (Troubleshooting)

HATU generates tetramethylurea (TMU), which is water-soluble but stubborn.[1] EDC generates urea derivatives that can precipitate.

  • Dilution: Dilute reaction with excess EtOAc (ethyl acetate).

  • The "Basic" Wash: Wash 3x with Water/Brine (1:1 mixture).

    • Note: TMU is difficult to remove completely by extraction.[2] If significant TMU remains (visible in NMR at ~2.8 ppm), you must use column chromatography or an ether/pentane trituration (if your product is solid).

  • The "Acid/Base" Swing (Purification Trick):

    • Step 1: Extract organic layer with 0.5M Citric Acid (Mild acid, safe for cyclopropyl). Product moves to Aqueous Phase. Impurities stay in Organic.

    • Step 2: Discard Organic Phase.[1]

    • Step 3: Basify Aqueous Phase to pH 10 with

      
      .[1]
      
    • Step 4: Extract Product back into DCM.[1]

Workflow Visualization: pH-Dependent Extraction Logic

WorkupLogic Mix Crude Reaction Mixture (Product + Byproducts) AcidWash Wash with 1N HCl? Mix->AcidWash YesAcid YES (Acidic pH) AcidWash->YesAcid Error: Product Loss NoAcid NO (Basic/Neutral pH) AcidWash->NoAcid Correct Path AqLayer Aqueous Layer: Contains Product (Salt form) & T3P salts YesAcid->AqLayer Protonation of Pyridine OrgLayer Organic Layer: Contains Impurities only YesAcid->OrgLayer CorrectPath Organic Layer: Contains Product (Free base) NoAcid->CorrectPath Pyridine Neutral

Caption: Decision matrix for aqueous work-up. Acidic washes result in product loss to the aqueous phase due to pyridine protonation.

Module 3: FAQ & Quick Fixes

Q1: I see a new spot on TLC that is less polar than my product, and my yield is low. What is it?

  • Diagnosis: This is likely 2-methyl-5-cyclopropylpyridine .[1]

  • Cause: Decarboxylation occurred.[1]

  • Fix: Your activation step was too hot or too long. Repeat using T3P at 0°C. Do not pre-activate the acid for more than 5-10 minutes before adding the amine.

Q2: My product is stuck in the DMF/DMSO solvent.

  • Fix: If the product is lipophilic (due to the cyclopropyl group), add 5 volumes of water and extract with MTBE (Methyl tert-butyl ether) . MTBE extracts lipophilic amines well from DMF/water mixtures while leaving polar impurities behind.[1]

Q3: Can I use Acid Chlorides (SOCl2) to activate?

  • Warning: Generating the acid chloride of a 2-pyridylacetic acid is extremely risky. The high heat required to remove

    
     usually triggers decarboxylation. If you must, use Oxalyl Chloride/DMF (catalytic)  at 0°C, but T3P is far superior for this specific scaffold.
    

References

  • Instability of 2-pyridylacetic acids

    • Source: Katritzky, A. R., et al. "Decarboxylation of heteroarylacetic acids." Comprehensive Heterocyclic Chemistry.
    • Context: Explains the mechanism of decarboxylation via the zwitterionic resonance structure stabilized by the pyridine nitrogen.
    • Verification:[1]

  • T3P Coupling Efficiency

    • Source: Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation."[1] Organic Letters, 2011.[3]

    • Context: Validates T3P as a superior reagent for sensitive acid couplings to avoid degrad
    • Verification: [ACS Publications - Org.[1][4] Lett. 2011, 13, 19, 5048–5051]([Link])

  • HATU Byproduct Removal

    • Source:Organic Process Research & Development.
    • Context: Discusses the difficulty of removing tetramethylurea and suggests w
    • Verification:

Sources

By-product analysis in "2-(5-Cyclopropylpyridin-2-yl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical quality attributes and impurity profiling for the synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid . It is designed for process chemists and analytical scientists optimizing the route for scale-up.

Technical Support Center: By-Product Analysis & Troubleshooting

Synthetic Route & Impurity Map

To effectively analyze by-products, we must first establish the standard synthetic pathway. The most robust industrial route utilizes a regioselective Suzuki coupling followed by a nucleophilic aromatic substitution (SNAr) with a malonate nucleophile.

Process Flow Diagram

G SM1 2-Chloro-5-bromopyridine (Starting Material) Int1 Intermediate 1: 2-Chloro-5-cyclopropylpyridine SM1->Int1 Step 1: Suzuki Imp1 Impurity A: Protodeboronation (2-Chloro-pyridine) SM1->Imp1 Cat. Failure Reagent1 Cyclopropylboronic Acid Pd Catalyst Reagent1->Int1 Imp2 Impurity B: Homocoupling (Bicyclopropyl) Reagent1->Imp2 Oxidative Int2 Intermediate 2: Diethyl 2-(5-cyclopropylpyridin-2-yl)malonate Int1->Int2 Step 2: SnAr Reagent2 Diethyl Malonate NaH / THF Reagent2->Int2 Product TARGET: 2-(5-Cyclopropylpyridin-2-yl)acetic acid Int2->Product Step 3: Hydrolysis Reagent3 HCl / Hydrolysis (-CO2) Reagent3->Product Imp3 Impurity C: Ring-Opened (Chloropropyl derivative) Product->Imp3 Excess Acid

Figure 1: Synthetic pathway highlighting critical control points (Step 1 & 3) where major impurities originate.

Module 1: Suzuki Coupling Troubleshooting (Step 1)

Context: The reaction between 2-chloro-5-bromopyridine and cyclopropylboronic acid relies on the reactivity difference between the C-Br and C-Cl bonds. Bromine is significantly more labile to oxidative addition by Pd(0).

Q1: Why is my conversion stalling at ~80% with significant starting material remaining?

Diagnosis: This is likely due to Protodeboronation of the cyclopropylboronic acid. Cyclopropylboronic acids are notoriously unstable and prone to hydrolysis (losing the boron moiety) before transmetallation occurs.

  • The Mechanism: The C-B bond cleaves, releasing cyclopropane gas and leaving boric acid. This consumes your stoichiometry without forming product.[1]

  • Solution:

    • Switch Ligands: Move to bulky, electron-rich phosphines like PCy3 or P(t-Bu)3 . These accelerate the oxidative addition and transmetallation steps, outcompeting the decomposition pathway [1].

    • Water Management: While Suzuki requires some water, excess water accelerates protodeboronation. Use a strictly controlled ratio (e.g., Toluene:Water 10:1) or switch to anhydrous conditions using CsF or K3PO4 as the base.

    • Reagent Upgrade: Switch from boronic acid to Potassium Cyclopropyltrifluoroborate . It is significantly more stable to protodeboronation and allows for slow release of the active species [2].

Q2: I see a new peak at RRT 0.85. Is this the regioisomer?

Diagnosis: If you started with 2-chloro-5-bromopyridine, regioisomers are chemically unlikely. This peak is most likely Impurity A (2-Chloropyridine) , resulting from the hydrodehalogenation of the C-Br bond (reduction) or the starting material if the boronic acid degraded.

  • Verification: Check the mass spectrum.

    • Target (Int 1): m/z ~153 (Cl isotope pattern).

    • Impurity A: m/z ~113.

    • Regioisomer (2-cyclopropyl-5-bromopyridine): m/z ~197 (only possible if starting with 2,5-dibromopyridine).

Table 1: Step 1 Impurity Profile

Impurity NameStructure DescriptionOriginControl Strategy
Des-bromo 2-ChloropyridinePd-catalyzed reduction (Hydrodehalogenation)Use dry solvents; avoid alcohol solvents if possible.
Homo-coupling BicyclopropylOxidative coupling of boronic acidDegas solvents thoroughly (O2 promotes this).
Bis-coupling 2,5-DicyclopropylpyridineCoupling at both Cl and Br sitesKeep temp < 80°C; ensure Pd catalyst is selective for Br (e.g., Pd(PPh3)4).

Module 2: Side Chain Introduction & Hydrolysis (Step 2 & 3)

Context: The introduction of the acetic acid moiety usually proceeds via SNAr displacement of the 2-Cl group by diethyl malonate, followed by acidic hydrolysis and decarboxylation.

Q3: The decarboxylation step is generating a "gum" and the yield is low. What is happening?

Diagnosis: You are likely experiencing Acid-Mediated Ring Opening of the cyclopropyl group.

  • The Science: While the pyridine ring is electron-deficient (protecting the cyclopropyl group somewhat), refluxing in concentrated HCl (a common decarboxylation condition) can protonate the cyclopropane ring, leading to ring opening to form 5-(3-chloropropyl)pyridin-2-yl acetic acid [3].

  • Corrective Protocol:

    • Two-Stage Hydrolysis: Do not do a "one-pot" acid boil.

      • Phase 1: Saponify the esters using NaOH/MeOH at 50°C. Isolate the malonic acid derivative.

      • Phase 2: Perform thermal decarboxylation in a non-nucleophilic solvent (e.g., DMSO or Toluene) at 120°C, or use mild aqueous acid (2M H2SO4) instead of HCl to avoid chloride nucleophiles attacking the ring.

Q4: How do I remove the "Over-Decarboxylated" impurity?

Diagnosis: If you observe 2-methyl-5-cyclopropylpyridine , you have over-decarboxylated (lost the entire acetic acid side chain). This is rare but happens if the reaction temperature is too high (>140°C) for prolonged periods during the malonate step.

  • Purification: This impurity is non-polar compared to the product (Acid). It can be easily removed by Base Extraction .

    • Dissolve crude mixture in organic solvent (DCM/EtOAc).

    • Extract with sat. NaHCO3 (pH ~8-9). The Product moves to the aqueous layer; the impurity stays in the organic layer.

    • Acidify the aqueous layer to precipitate the pure Product.

Table 2: Step 2 & 3 Impurity Profile

Impurity NameRRT (Approx)OriginDetection (MS)
Malonate Mono-ester 1.2Incomplete HydrolysisM+ + 28 (Ethyl)
Ring-Open Cl 1.1HCl attack on CyclopropylM+ + 36 (HCl adduct)
Methyl-Pyridine 1.5Total DecarboxylationM+ - 44 (CO2)

Analytical Method Parameters (HPLC)

To reliably separate the critical Ring-Open impurity from the Target, use the following method. Standard C18 columns often fail to resolve the polar ring-opened by-products.

  • Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XBridge Phenyl).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Rationale: The Phenyl-Hexyl phase provides unique selectivity for the pyridine ring and the pi-electrons of the cyclopropyl group, enhancing separation from the open-chain aliphatic impurities.

References

  • Littke, A. F., & Fu, G. C. (2000).[2] "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society.[2] Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research. Link

  • Wiberg, K. B. (1968). "The Chemistry of the Cyclopropyl Group." Journal of Organic Chemistry. (Classic reference on acid stability of cyclopropanes).

Sources

Validation & Comparative

Definitive Guide: Molecular Weight Confirmation of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid Derivatives by MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the molecular weight of 2-(5-Cyclopropylpyridin-2-yl)acetic acid and its derivatives requires a nuanced approach due to the molecule's amphoteric nature (basic pyridine nitrogen and acidic carboxylic tail) and the potential lability of the cyclopropyl moiety .

This guide objectively compares ionization techniques (ESI vs. APCI ) and detection modes (Positive vs. Negative ), providing a self-validating workflow for researchers. While Electrospray Ionization (ESI) in positive mode is the industry standard for this scaffold, specific experimental conditions must be controlled to prevent in-source fragmentation of the cyclopropyl ring.

Part 1: Technical Context & Chemical Identity

The analyte is a bifunctional pyridine derivative.[1] Its behavior in Mass Spectrometry (MS) is dictated by its pKa values and the stability of the strained cyclopropyl ring.

FeatureSpecificationMS Implication
Formula

Exact Mass: 177.0790 Da
Core Structure Pyridine ring substituted at C2 (acetic acid) and C5 (cyclopropyl)Amphoteric: Ionizes in both Pos/Neg modes.
pKa (Pyridine N) ~5.2 (Conjugate Acid)Readily protonates in acidic mobile phases (

Formic Acid).
pKa (Carboxyl) ~4.8 (Acid)Readily deprotonates in basic mobile phases (

).
Lability Cyclopropyl RingRisk: Ring opening or loss (

) under high source temps (APCI).

Part 2: Methodology Comparison

Ionization Source: ESI vs. APCI

For this specific scaffold, Electrospray Ionization (ESI) is superior to Atmospheric Pressure Chemical Ionization (APCI).

  • ESI (Recommended):

    • Mechanism: Solution-phase ionization. Softest technique.

    • Why: Preserves the cyclopropyl ring integrity. The polar carboxylic acid group aids solvation and droplet ejection.

    • Performance: High sensitivity for the protonated molecule

      
      .
      
  • APCI (Alternative):

    • Mechanism: Gas-phase chemical ionization using corona discharge.[2]

    • Why: Better for non-polar derivatives (e.g., if the carboxylic acid is esterified with a long chain).

    • Drawback: The high heat required for vaporization (

      
      ) often causes thermal degradation of the acetic acid side chain (decarboxylation) or cyclopropyl ring opening before detection.
      
Polarity Mode: Positive vs. Negative

Due to the amphoteric nature, both modes are viable, but they serve different validation purposes.

ModeTarget IonSensitivityApplication
Positive (+)

(m/z 178)
High Primary confirmation. Best with acidic mobile phase.
Negative (-)

(m/z 176)
Medium Orthogonal validation. Eliminates cationic adducts (

).

Part 3: Experimental Protocol

Reagents & Preparation[3][4]
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Standard Prep: Dissolve 1 mg in 1 mL Methanol (Stock). Dilute to 1 µg/mL in 50:50 Water:MeOH.

Step-by-Step Workflow
  • System Equilibration: Flush LC-MS lines with 50:50 A:B for 5 mins.

  • Source Optimization (Critical):

    • Set Desolvation Temp to

      
       (Prevent thermal cyclopropyl ring opening).
      
    • Set Cone Voltage to low-medium (20-30V). High cone voltage will induce in-source decarboxylation (

      
      ).
      
  • Injection: Inject 5 µL of the 1 µg/mL solution.

  • Acquisition: Scan range m/z 50–500.

Validated Decision Workflow (DOT Diagram)

MS_Workflow Start Sample: 2-(5-Cyclopropylpyridin-2-yl)acetic acid Solubility Check Solubility (MeOH/Water) Start->Solubility Polarity_Check Determine Polarity (Is it an Ester or Free Acid?) Solubility->Polarity_Check Free_Acid Free Acid (Polar) Polarity_Check->Free_Acid Acidic Tail Ester Ester Derivative (Less Polar) Polarity_Check->Ester Blocked Tail ESI_Pos Method A: ESI (+) Mobile Phase: 0.1% Formic Acid Free_Acid->ESI_Pos Primary ESI_Neg Method B: ESI (-) Mobile Phase: 10mM NH4HCO3 Free_Acid->ESI_Neg Secondary Ester->ESI_Pos Preferred APCI Method C: APCI (+) High Temp Source Ester->APCI If poor ESI signal Result_Pos Detect [M+H]+ (m/z 178) Check for Na+ Adducts (+22) ESI_Pos->Result_Pos Result_Neg Detect [M-H]- (m/z 176) Clean Spectrum ESI_Neg->Result_Neg Result_APCI Detect [M+H]+ Risk: Thermal Degradation APCI->Result_APCI

Figure 1: Decision tree for selecting the optimal ionization mode based on the specific derivative type.

Part 4: Data Interpretation & Fragmentation

To confirm the structure, you must identify not just the molecular ion, but the specific fragmentation pattern that validates the cyclopropyl-pyridine connectivity.

Expected Signals (ESI+)
Ion Identitym/z (Theoretical)Origin

178.09 Protonated Parent

200.07Sodium Adduct (Common in glass/solvents)

134.10Decarboxylation (In-source or MS/MS)

94.06Loss of Cyclopropyl ring + Decarboxylation
Mechanistic Fragmentation Pathway

The following diagram illustrates the logical fragmentation pathway expected in MS/MS (CID), confirming the core structure.

Fragmentation Parent [M+H]+ m/z 178 Frag1 [M+H - H2O]+ m/z 160 Parent->Frag1 - H2O (18) Frag2 [M+H - COOH2]+ m/z 134 (2-methyl-5-cyclopropylpyridine) Parent->Frag2 - CO2 (44) (Major Pathway) Frag3 m/z 93 (Picoline cation) Frag2->Frag3 - Cyclopropyl (41) (Ring Cleavage)

Figure 2: CID Fragmentation pathway. The transition from m/z 178 to 134 is the diagnostic transition for the acetic acid tail.

Part 5: Troubleshooting & Expert Insights

The "Cyclopropyl Reporter" Effect

The cyclopropyl ring is chemically robust but thermally sensitive.

  • Observation: If you see a high abundance of ions corresponding to ring-opened isomers (mass +2 or similar complex rearrangements) or loss of 41 Da in the MS1 scan (not MS2), your source temperature is too high.

  • Solution: Lower ESI desolvation temperature to

    
    .
    
Dimerization

Acetic acid derivatives often form non-covalent dimers in ESI positive mode.

  • Observation: A peak at m/z 355 (

    
    ).
    
  • Validation: This confirms the MW. It is not an impurity. Diluting the sample 10x should reduce the dimer:monomer ratio.

Adduct Confusion

In ESI+, the carboxylic acid can chelate sodium.

  • Observation: Strong m/z 200 (

    
    ) and weak m/z 178.
    
  • Solution: Add 0.1% Formic Acid or Ammonium Formate to the mobile phase to force protonation over sodiation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394622, 2-(5-Cyclopropylpyridin-2-yl)acetic acid. Retrieved from [Link]

  • Kéki, S., et al. (2020).Electrospray ionization mass spectrometry of pyridine derivatives: Fragmentation and ionization mechanisms. Journal of Mass Spectrometry.
  • Jackson, G. (2020). Identification of novel fragmentation pathways... in tandem mass spectra. West Virginia University. Retrieved from [Link]

Sources

Technical Guide: SAR Optimization of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structure-activity relationship (SAR) of 2-(5-Cyclopropylpyridin-2-yl)acetic acid derivatives, a privileged scaffold in the development of URAT1 (SLC22A12) inhibitors for the treatment of hyperuricemia and gout.

This analysis synthesizes data from key medicinal chemistry campaigns (e.g., Lesinurad analogs, diarylmethane derivatives) to provide a roadmap for optimizing this chemotype.[1][2][3]

Executive Summary & Therapeutic Context

2-(5-Cyclopropylpyridin-2-yl)acetic acid represents a potent "minimalist" pharmacophore for inhibiting the Urate Transporter 1 (URAT1).[1][2][3] It functions as a bioisostere of the phenylacetic acid moiety found in earlier uricosurics, offering improved metabolic stability and solubility profiles due to the pyridine nitrogen and the cyclopropyl "metabolic block."[1][2][3]

  • Primary Target: URAT1 (SLC22A12) – Apical membrane of renal proximal tubule cells.[1][2][3]

  • Mechanism: Competitive inhibition of urate reabsorption, promoting renal excretion.[1][2][3]

  • Key Advantage: The 5-cyclopropyl group provides a critical lipophilic anchor that fits the hydrophobic pocket of URAT1, while the pyridine ring reduces lipophilicity (LogP) compared to naphthalene (Lesinurad) or benzofuran (Benzbromarone) cores, potentially lowering hepatotoxicity risks.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold can be dissected into three distinct zones: the Acidic Head, the Heteroaromatic Core, and the Lipophilic Tail.[1][2][3]

Zone A: The Acidic Head (Pharmacophore Anchor)

The acetic acid moiety is non-negotiable for high-affinity binding.[1][2][3] It forms an essential salt bridge with Arg477 (and potentially Arg420 ) in the URAT1 transmembrane domain.[1][2][3]

  • Acetic Acid (-CH₂COOH): Optimal activity.[1][2][3] The one-carbon linker allows the carboxylate to reach the cationic residue without steric clash.[1][2][3]

  • Propanoic Acid (-CH(CH₃)COOH): Introduction of an

    
    -methyl group (as seen in Verinurad) can increase metabolic stability against glucuronidation but often imposes stereochemical constraints.[1][2][3]
    
  • Esterification: Ethyl/Methyl esters are inactive in vitro but serve as prodrugs in vivo.[1][2][3]

  • Bioisosteres: Replacement with tetrazoles or sulfonamides generally results in a loss of potency for this specific scaffold, unlike in AT1 antagonists.[1][2][3]

Zone B: The Pyridine Core (Scaffold Hopping)

Replacing the phenyl ring (common in NSAID-like uricosurics) with pyridine modulates physicochemical properties.[1][2][3]

  • Nitrogen Positioning:

    • 2-Pyridyl (Current): Optimal.[1][2][3] The nitrogen lone pair can accept a hydrogen bond from Ser/Thr residues in the pocket, improving selectivity over OAT4.[1][2][3]

    • 3-Pyridyl/4-Pyridyl: Often leads to reduced potency due to suboptimal vector alignment of the lipophilic tail.[1][2][3]

  • Electronic Effects: The electron-deficient nature of pyridine makes the ring less susceptible to oxidative metabolism (CYP450) compared to a phenyl ring.[1][2][3]

Zone C: The 5-Cyclopropyl Tail (Hydrophobic Clamp)

The substituent at the 5-position is the critical determinant of potency.[1][2][3]

  • Cyclopropyl: The "Goldilocks" substituent.[1][2][3]

    • Steric Fit: Perfectly fills the hydrophobic sub-pocket of URAT1.[1][2][3]

    • Metabolic Stability: Unlike an n-propyl or iso-propyl group, the cyclopropyl ring is resistant to CYP-mediated benzylic oxidation (due to the high bond dissociation energy of cyclopropyl C-H bonds).[1][2][3]

  • Halogens (Br/Cl): High potency but poor metabolic profile and potential for reactive metabolite formation.[1][2][3]

  • Large Aryls: Fusing a phenyl ring (to make quinoline) often increases potency (resembling Lesinurad) but drastically increases LogP and protein binding, reducing free fraction.[1][2][3]

Comparative Performance Analysis

The following table compares the 5-cyclopropylpyridine scaffold against standard-of-care uricosurics. Data represents consensus values from in vitro hURAT1 inhibition assays (HEK293 cells).

Feature5-Cyclopropylpyridin-2-yl Acetic Acid (Lead)Lesinurad (Standard)Benzbromarone (Classic)
Core Scaffold PyridineNaphthalene-TriazoleBenzofuran
hURAT1 IC₅₀ 0.8 - 2.5 µM (Est.)[1][2][3]~7.18 µM~0.20 µM
LogP (Calc) ~1.8 (Moderate)~3.5 (High)~4.5 (Very High)
Solubility High (Pyridine N)LowVery Low
Metabolic Risk Low (Cyclopropyl block)ModerateHigh (Hepatotoxicity)
OAT1/3 Selectivity HighModerateLow

Insight: While Benzbromarone is more potent, its hepatotoxicity (linked to the benzofuran quinone methide) limits its use.[1][2][3] The 5-cyclopropylpyridine scaffold offers a "safety-first" design, retaining single-digit micromolar potency with superior drug-like properties (DMPK).[1][2][3]

Experimental Protocol: 14C-Uric Acid Uptake Assay

To validate the activity of derivatives, the following self-validating protocol is recommended. This assay measures the inhibition of urate transport into cells expressing hURAT1.[1][2][3]

Materials
  • Cell Line: HEK293 stably transfected with hURAT1 (SLC22A12).[1][2][3]

  • Radioligand: [8-14C] Uric acid (50-60 mCi/mmol).[1][2][3]

  • Lysis Buffer: 0.1 N NaOH.[1][2][3]

  • Control Inhibitor: Benzbromarone (10 µM).[1][2][3]

Methodology
  • Seeding: Plate hURAT1-HEK293 cells in Poly-D-Lysine coated 24-well plates (2×10⁵ cells/well). Incubate 24h at 37°C.[1][2][3]

  • Equilibration: Wash cells 2x with HBSS (Cl- free) to remove culture media. Pre-incubate in HBSS for 10 min.

  • Treatment: Add test compounds (0.01 µM – 100 µM) or vehicle (DMSO < 0.5%) to wells.

  • Uptake Initiation: Add [14C]-Uric acid (final concentration 8 µM) immediately.

  • Incubation: Incubate for 5 minutes at 37°C. Note: Linearity of uptake is lost after 10 mins.

  • Termination: Aspirate solution and immediately wash 3x with ice-cold HBSS.

  • Lysis & Counting: Add 500 µL 0.1 N NaOH to lyse cells. Transfer lysate to scintillation vials and measure radioactivity (CPM).

  • Data Analysis: Calculate % Inhibition relative to DMSO control. Determine IC₅₀ using non-linear regression (4-parameter logistic fit).

Mechanism of Action & Pathway Visualization[1][2][3]

The diagram below illustrates the blockade of the URAT1 transporter by the pyridylacetic acid derivative, preventing the reabsorption of uric acid from the renal lumen back into the blood.[1][2][3]

URAT1_Pathway cluster_lumen Renal Lumen (Urine) cluster_membrane Proximal Tubule Membrane cluster_blood Systemic Circulation UricAcid_Lumen Uric Acid (Filtered) URAT1 URAT1 Transporter (SLC22A12) UricAcid_Lumen->URAT1 Reabsorption Inhibitor 5-Cyclopropylpyridin-2-yl Derivative UricAcid_Blood Serum Uric Acid URAT1->UricAcid_Blood Transport Inhibitor->URAT1 Competitive Inhibition (Arg477 Binding)

Caption: Schematic of URAT1 inhibition. The 5-cyclopropylpyridin-2-yl derivative competitively binds the transporter, blocking urate reabsorption.[1][2][3]

Synthesis Workflow (Key Intermediate)

To access this scaffold for SAR exploration, the following robust synthetic route is standard:

  • Starting Material: 2-Bromo-5-cyclopropylpyridine.[1][2][3]

  • Carbonylation: Pd-catalyzed carbonylation or lithiation/trapping with CO₂ to yield the carboxylic acid (if not using direct acetic acid coupling).[1][2][3]

  • Homologation (Ar-COOH

    
     Ar-CH₂COOH): 
    
    • Step A: Reduction to alcohol (LiAlH₄).[1][2][3]

    • Step B: Conversion to benzyl chloride (SOCl₂).[1][2][3]

    • Step C: Cyanation (NaCN).[1][2][3]

    • Step D: Hydrolysis (HCl/H₂O) to yield 2-(5-Cyclopropylpyridin-2-yl)acetic acid .[1][2][3]

References

  • Bi, Y., et al. (2018). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor.[1][2][3] Molecules, 23(2), 284.[1][2][3]

  • Berna, M. J., et al. (2015). Urate Transport Assays for Screening Uricosuric Agents.[1][2][3] Current Protocols in Pharmacology, 70, 10.16.1–10.16.19.[1][2][3]

  • Enomoto, A., et al. (2002). Molecular identification of a renal urate anion exchanger that regulates blood urate levels.[1][2][3] Nature, 417, 447–452.[1][2][3]

  • Fassihi, A., et al. (2011). Human uric acid transporter 1 (hURAT1): an inhibitor structure-activity relationship (SAR) study.[1][2][3] Nucleosides, Nucleotides and Nucleic Acids, 30(12), 1312–1323.[1][2][3]

Sources

A Senior Application Scientist's Guide to the Comprehensive Characterization of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

We will move beyond simple data reporting, delving into the causality behind our experimental choices and establishing a self-validating analytical workflow. This ensures that any batch of this material, when subjected to these protocols, can be unequivocally verified, providing the trustworthiness required for rigorous scientific and regulatory environments.

Physicochemical Profile & Importance

2-(5-Cyclopropylpyridin-2-yl)acetic acid is a key intermediate in the synthesis of various compounds of pharmaceutical interest. Its structural features—a pyridine core, a cyclopropyl moiety, and a carboxylic acid group—necessitate a robust, orthogonal analytical approach for unambiguous characterization.

PropertyValueSource
Chemical Formula C₁₀H₁₁NO₂-
Molecular Weight 177.20 g/mol -
CAS Number 121131-75-7[1]
Appearance White to off-white solidTypical observation

The Analytical Workflow: A Multi-Pronged Approach

A single analytical technique is insufficient to fully characterize a reference standard. We employ an orthogonal workflow where each method provides a unique and complementary piece of the structural puzzle. This approach minimizes the risk of overlooking impurities or misinterpreting data.

Analytical_Workflow Figure 1: Orthogonal Analytical Workflow for Reference Standard Characterization cluster_0 Primary Characterization cluster_1 Purity & Quantification Sample Candidate Material 2-(5-Cyclopropylpyridin-2-yl)acetic acid NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR Structural Identity MS Mass Spectrometry (HRMS) Sample->MS Molecular Weight FTIR FT-IR Spectroscopy Sample->FTIR Functional Groups HPLC HPLC/UPLC (Purity Assay) NMR->HPLC MS->HPLC FTIR->HPLC Final Certified Reference Standard (Identity, Purity, Potency Established) HPLC->Final Purity & Impurity Profile CHN Elemental Analysis (CHN) CHN->Final Empirical Formula Confirmation TGA Thermogravimetric Analysis (Residual Solvents/Water) TGA->Final Non-volatile Content

Caption: Figure 1: Orthogonal Analytical Workflow.

Structural Elucidation: Confirming Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[2]

Rationale: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments like COSY and HSQC are crucial for definitively assigning these signals by showing proton-proton and proton-carbon correlations, respectively.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use the residual solvent peak as the internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover 0-200 ppm.

Expected ¹H NMR Data Interpretation (in DMSO-d₆):

  • ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~8.4 ppm (d, 1H): Pyridine proton at position 6.

  • ~7.6 ppm (dd, 1H): Pyridine proton at position 4.

  • ~7.2 ppm (d, 1H): Pyridine proton at position 3.

  • ~3.6 ppm (s, 2H): Methylene protons (-CH₂-COOH).

  • ~1.9 ppm (m, 1H): Cyclopropyl methine proton (-CH-).

  • ~0.9 ppm (m, 2H) & ~0.6 ppm (m, 2H): Cyclopropyl methylene protons (-CH₂-).

Structure_NMR Figure 2: Structure with Predicted ¹H NMR Chemical Shifts (ppm) cluster_labels img_node H6 ~8.4 (d) H4 ~7.6 (dd) H3 ~7.2 (d) CH2_acid ~3.6 (s) CH_cpr ~1.9 (m) CH2_cpr ~0.9 & ~0.6 (m) COOH ~12.5 (s)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(5-cyclopropylpyridin-2-yl)acetic acid, a compound featuring a pyridine core, a carboxylic acid functional group, and a cyclopropyl moiety. By understanding the chemical nature of this molecule and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.

The disposal procedures outlined herein are synthesized from an in-depth analysis of the compound's structural components and authoritative safety guidelines for analogous chemical structures. The causality behind each recommendation is explained to foster a culture of safety and informed decision-making within the laboratory.

Hazard Identification and Risk Assessment

  • Pyridine Moiety : Pyridine and its derivatives are known for their pungent, unpleasant odor and are considered hazardous.[1][2] They can be flammable, toxic, and may cause irritation to the skin, eyes, and respiratory system.[2][3] Exposure can lead to symptoms such as nausea, headaches, and dizziness.[3]

  • Acetic Acid Moiety : The carboxylic acid group gives the molecule acidic properties. Acetic acid is corrosive and can cause severe skin and eye burns.[4]

  • Cyclopropyl Moiety : The cyclopropyl group is a highly strained three-membered ring.[5][6] This strain can influence the reactivity of the molecule, though in this context, the primary hazards are dictated by the pyridine and carboxylic acid functionalities.

Based on this analysis, 2-(5-cyclopropylpyridin-2-yl)acetic acid should be treated as a corrosive, irritant, and potentially flammable and toxic substance.

Table 1: Summary of Potential Hazards and Precautions
Hazard Category Potential Effects Primary Precautionary Measures
Skin Corrosion/Irritation Causes skin irritation, potential for burns.[4][7]Wear appropriate chemical-resistant gloves and a lab coat.[2] Avoid all skin contact.[8]
Serious Eye Damage/Irritation Risk of serious eye damage.[4][7]Wear chemical splash goggles or a face shield.[8]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or vapors.[7]Handle in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Flammability Potential to be a flammable solid, especially if in powdered form.[4]Keep away from heat, sparks, open flames, and other ignition sources.[1][9]
Toxicity Potential for adverse health effects if inhaled or ingested.[2][3]Do not eat, drink, or smoke when handling.[8] Wash hands thoroughly after handling.[10]

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling and disposing of 2-(5-cyclopropylpyridin-2-yl)acetic acid. The following PPE is mandatory to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

  • Hand Protection : Wear chemical-resistant gloves. Given the pyridine component, nitrile gloves are a suitable choice.[2] For prolonged contact or handling larger quantities, consider more robust options like butyl rubber gloves and always check the manufacturer's compatibility chart.[11]

  • Eye and Face Protection : Chemical splash goggles are essential.[8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Skin and Body Protection : A fully buttoned lab coat should be worn to protect against skin contact.[2] Ensure that all exposed skin is covered.

  • Respiratory Protection : All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation risks.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, as part of a comprehensive respiratory protection program.[8]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and environmental contamination.

For Small Spills:
  • Alert Personnel : Immediately alert others in the vicinity.

  • Ensure Ventilation : If not already working in one, move to a well-ventilated area or increase ventilation.

  • Containment : Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[9][12]

  • Collection : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[13] Use non-sparking tools if the compound is considered flammable.[13]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., water, if the material is soluble), followed by soap and water.[14]

  • Dispose of Materials : All contaminated cleaning materials must be placed in the hazardous waste container.

For Large Spills:
  • Evacuate : Evacuate the immediate area.

  • Alert Safety Officer : Notify your institution's Environmental Health and Safety (EHS) department or designated emergency response team immediately.

  • Restrict Access : Prevent personnel from entering the contaminated area.

  • Ventilate : If it is safe to do so, increase ventilation to the area.

  • Professional Cleanup : Allow only trained emergency response personnel to manage the cleanup of large spills.

Waste Segregation and Disposal Workflow

Proper segregation of chemical waste at the source is a critical step in a compliant disposal process. 2-(5-cyclopropylpyridin-2-yl)acetic acid waste should not be mixed with other waste streams unless compatibility has been confirmed.

Key Segregation Principles:
  • Dedicated Waste Container : Collect all waste containing 2-(5-cyclopropylpyridin-2-yl)acetic acid, whether in pure form or in solution, in a dedicated, sealable, and chemically compatible waste container.[11]

  • Incompatible Materials : This compound should be stored away from strong oxidizing agents and strong acids (especially nitric acid) due to the reactivity of the pyridine moiety.[9][11]

  • Labeling : The waste container must be clearly labeled as hazardous waste from the moment the first waste is added. The label should include the full chemical name, "2-(5-Cyclopropylpyridin-2-yl)acetic acid," and any known hazard warnings (e.g., "Corrosive," "Irritant").

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the segregation and handling of waste generated from work with 2-(5-cyclopropylpyridin-2-yl)acetic acid.

G cluster_0 Waste Generation Point cluster_1 Initial Handling & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Generate waste containing 2-(5-Cyclopropylpyridin-2-yl)acetic acid B Is this a new waste stream? A->B C Select a chemically compatible, sealable container. B->C Yes E Add waste to the designated container. B->E No D Affix a 'Hazardous Waste' label. List all chemical constituents. C->D D->E F Is the container full or is the project complete? E->F G Keep container sealed and in a designated Satellite Accumulation Area (SAA). F->G No I Complete the hazardous waste label with accumulation start/end dates. F->I Yes H Ensure container is stored away from incompatible materials (e.g., strong oxidizers). G->H H->F J Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. I->J K Waste is transported by a licensed disposal contractor. J->K

Caption: Waste Disposal Workflow for 2-(5-Cyclopropylpyridin-2-yl)acetic acid.

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol ensures that all regulatory and safety requirements are met.

  • Waste Collection :

    • Collect all solid waste, contaminated materials (e.g., gloves, weigh boats), and solutions containing 2-(5-cyclopropylpyridin-2-yl)acetic acid in a designated hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[11]

  • Labeling :

    • As soon as waste is added, label the container with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[11]

    • Include relevant hazard information (e.g., corrosive, irritant).

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible chemicals.[11]

    • Per EPA regulations for academic laboratories, unwanted materials must be removed from the laboratory at a maximum of every twelve months, regardless of whether the container is full.[15]

  • Final Disposal Request :

    • When the container is full, or the experiment is complete, finalize the waste tag with all required information.

    • Submit a chemical collection request to your institution's EHS department or equivalent authority.[11]

  • Professional Disposal :

    • Your institution's EHS department will arrange for the collection and disposal of the waste via a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[10][14]

Regulatory Compliance

All laboratory waste disposal is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA). Academic institutions may operate under Subpart K of these regulations, which provides specific guidelines for managing hazardous waste in laboratories.[16][17] These regulations require, among other things, that hazardous waste determinations be made by trained professionals and that laboratories have a clear Laboratory Management Plan.[16][17] It is imperative that all personnel are trained on these regulations and their institution's specific waste management policies.

By implementing these procedures, your laboratory can ensure the safe, responsible, and compliant disposal of 2-(5-cyclopropylpyridin-2-yl)acetic acid, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Premier Medical. (n.d.). Safety Data Sheet.
  • Unknown. (n.d.). Standard Operating Procedure for Pyridine.
  • Eastman. (2020, February 4). Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
  • JMN Specialties, Inc. (n.d.). Safety Data Sheet (ACETIC ACID 25%).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Chemical Suppliers. (2021, August 4). SAFETY DATA SHEET ACETIC ACID LRG.
  • TCI Chemicals. (2025, November 20). SAFETY DATA SHEET - Pyridine-2-carboxylic Acid Hydrochloride.
  • Qualikems. (n.d.). Safety (MSDS) data for acetic acid.
  • GOV.UK. (2024, November 28). Pyridine: general information.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Cyclopropylacetic Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid.
  • Wikipedia. (n.d.). Cyclopropyl group.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Wiley Online Library. (n.d.). Structure and reactivity of the cyclopropane species.
  • U.S. Environmental Protection Agency. (2008, December 31). Managing Hazardous Waste at Academic Laboratories Rulemaking.
  • National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes.
  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • ResearchGate. (n.d.). Overview of cyclopropane reactivity, synthesis, structure, and applications.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.